Thalidomide-O-C5-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGPWVWKSADLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-O-C5-acid: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C5-acid is a pivotal bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of this compound. Detailed experimental protocols for its synthesis and its application in Cereblon-binding assays are presented, alongside a visual representation of the PROTAC-mediated protein degradation pathway.
Core Structure and Physicochemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. Its structure incorporates the thalidomide (B1683933) moiety, which is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, connected to a five-carbon aliphatic chain that terminates in a carboxylic acid. This terminal acid group provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest.
The key structural features include:
-
Thalidomide Moiety: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are essential for its binding to Cereblon.
-
Ether Linkage: An oxygen atom connects the thalidomide core to the aliphatic linker, providing flexibility.
-
C5 Aliphatic Linker: A five-carbon chain that provides spatial separation between the E3 ligase ligand and the target protein ligand in the final PROTAC molecule.
-
Terminal Carboxylic Acid: A reactive functional group for covalent attachment to a target protein binder.
A summary of the key physicochemical and identification properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [1] |
| Molecular Weight | 388.37 g/mol | [1] |
| CAS Number | 2087490-48-8 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Dimethylformamide | [1] |
| SMILES | O=C(O)CCCCCOC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [1] |
| Storage | -20°C | [1] |
Synthesis of this compound: A Representative Protocol
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Phthaloyl-L-glutamine
-
To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (B1165640) (1 equivalent).
-
Heat the reaction mixture to 90-95°C and stir for 3 hours.
-
Cool the mixture to 65°C and remove the DMF under reduced pressure.
-
Add water to the residue and adjust the pH to 1-2 with 6N HCl.
-
Stir the mixture for 2 hours at 15°C to allow for precipitation.
-
Filter the solid, wash with cold water, and dry to yield N-Phthaloyl-L-glutamine.[2]
Step 2: Cyclization to form 4-Hydroxythalidomide
-
Suspend N-Phthaloyl-L-glutamine in a suitable solvent such as ethyl acetate (B1210297).
-
Add a cyclizing agent, such as pivaloyl chloride (1.2 equivalents), in the presence of a base like triethylamine (B128534) (2 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and filter the resulting solid to obtain 4-Hydroxythalidomide.
Step 3: Alkylation to introduce the C5 linker
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of a 5-carbon alkyl halide with a terminal protected carboxylic acid (e.g., ethyl 5-bromopentanoate) (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Hydrolysis of the ester to yield this compound
-
Dissolve the product from Step 3 in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.
-
Add a base, such as lithium hydroxide (B78521) or sodium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Biological Characterization
The crucial first step in characterizing a thalidomide-based PROTAC is to confirm the binding of its E3 ligase-recruiting moiety to Cereblon. Several biophysical and biochemical assays can be employed for this purpose.
Cereblon Binding Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from the Cereblon protein by the test compound (this compound).
Materials:
-
GST-tagged human Cereblon protein
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Thalidomide-Red labeled with XL665 (acceptor fluorophore)
-
This compound (test compound)
-
Assay buffer
-
96- or 384-well low volume white plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the assay plate, dispense the diluted test compound or standards.
-
Add the GST-tagged Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the HTRF signal using a plate reader with appropriate excitation (320 nm) and emission (620 nm for cryptate and 665 nm for XL665) wavelengths.
-
The decrease in the FRET signal (ratio of 665 nm to 620 nm) is proportional to the displacement of the fluorescent tracer by the test compound.
-
Calculate the IC50 value by plotting the HTRF ratio against the logarithm of the test compound concentration.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified Cereblon protein
-
This compound
-
ITC instrument
-
Appropriate buffer
Procedure:
-
Prepare a solution of purified Cereblon protein in the ITC sample cell.
-
Load a solution of this compound into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the this compound solution into the Cereblon solution while monitoring the heat change.
-
A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.
-
Integrate the raw heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[5]
Conclusion
This compound is an indispensable tool for researchers engaged in the development of PROTACs. Its well-defined structure, with a reactive handle for conjugation and a proven E3 ligase-recruiting moiety, facilitates the rational design and synthesis of novel protein degraders. The experimental protocols and mechanistic insights provided in this guide are intended to empower scientists in their efforts to harness the therapeutic potential of targeted protein degradation for a wide range of diseases.
Caption: General experimental workflow for PROTAC development.
References
The Architect's Tool: Thalidomide-O-C5-acid in PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this goal. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the E3 ubiquitin ligase machinery. Thalidomide (B1683933) and its derivatives have emerged as popular recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide focuses on the role and application of Thalidomide-O-C5-acid, a key building block in the construction of potent and specific PROTACs.
This compound is a functionalized derivative of thalidomide that incorporates a five-carbon carboxylic acid linker attached to the phthalimide (B116566) ring via an ether linkage. This linker provides a crucial attachment point for a ligand that binds to a specific protein of interest, thereby completing the PROTAC structure. The choice of linker length and composition is a critical determinant of the efficacy and specificity of the resulting PROTAC.
Mechanism of Action: Hijacking the Cellular Machinery
The fundamental principle of a thalidomide-based PROTAC is the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and the CRBN E3 ligase. The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This binding event positions the E3 ligase in close proximity to the POI, which is simultaneously bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of a this compound-based PROTAC.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical factor.
| Parameter | Molecule | Value | Reference |
| CRBN Binding Affinity (Kd) | Thalidomide | ~250 nM | |
| CRBN Binding Affinity (Kd) | Pomalidomide | ~157 nM |
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| BRD4 | Pomalidomide | Jurkat | < 1 nM | > 95% | |
| CDK4/6 | Pomalidomide | MOLM-14 | 15 nM | > 90% | |
| IDO1 | Thalidomide | HeLa | 6.02 nM | > 90% | |
| p38α | VHL | MDA-MB-231 | 210 nM | 91% |
Note: The data presented for PROTACs are for thalidomide and pomalidomide-based PROTACs and serve as illustrative examples of the potency that can be achieved.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the conjugation of this compound to a protein of interest (POI) ligand containing a primary amine.
Figure 2: General workflow for the synthesis of a PROTAC using this compound.
Materials:
-
This compound
-
POI ligand with a primary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC).
-
Lyophilize the fractions containing the pure PROTAC to yield the final product.
-
Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation (Determination of DC50 and Dmax)
This protocol is a standard method to quantify the degradation of a target protein in a cellular context following PROTAC treatment.
Figure 3: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound serves as a versatile and indispensable building block in the development of CRBN-recruiting PROTACs. Its functionalized linker enables the straightforward synthesis of heterobifunctional degraders capable of targeting a wide array of proteins for degradation. The rational design of PROTACs, including the strategic use of linkers such as the C5-acid, coupled with rigorous quantitative evaluation, is paramount to advancing this transformative therapeutic modality from the laboratory to the clinic. The experimental protocols provided herein offer a foundational framework for researchers to synthesize and characterize novel PROTACs, ultimately contributing to the expansion of the druggable proteome.
A Technical Guide to the Binding Affinity of Thalidomide to the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide (B1683933) and its derivatives to the Cereblon (CRBN) E3 ubiquitin ligase. Cereblon, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is the primary target of a class of drugs known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide (B1683929), and pomalidomide.[1][2] The interaction between these small molecules and Cereblon is a cornerstone of their therapeutic efficacy, particularly in the treatment of multiple myeloma and other hematological malignancies.[1][3] This document details the quantitative binding data, experimental protocols for affinity determination, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its analogs to Cereblon has been determined using a variety of biophysical and biochemical assays. The affinity values can vary depending on the specific experimental conditions, the protein constructs used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.[4] The following tables summarize the reported binding constants for thalidomide and its key derivatives, lenalidomide and pomalidomide.
Table 1: Binding Affinity of Thalidomide to Cereblon
| Analyte | Assay Type | Binding Constant | Source |
| Thalidomide | Competitive Titration | Ki: 249.20 nM | [1] |
| Thalidomide | - | Kd: ~250 nM | [4][5] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [4] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 1.0 µM | [6] |
| Thalidomide | Surface Plasmon Resonance (SPR) | Kd: 0.16 µM | [6] |
| Thalidomide | Fluorescence Polarization | IC50: 347.2 nM | [7] |
Table 2: Binding Affinity of Lenalidomide and Pomalidomide to Cereblon
| Analyte | Assay Type | Binding Constant | Source |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | [1] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 19 µM (for CRBN-TBD) | [4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM (for CRBN:DDB1) | [4] |
| Lenalidomide | Fluorescence Polarization | IC50: 268.6 nM | [7] |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [4] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | [4] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [4] |
| Pomalidomide | Fluorescence Polarization | IC50: 153.9 nM | [7] |
Cereblon E3 Ligase Signaling Pathway and Thalidomide's Mechanism of Action
Cereblon functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex.[8][9] This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[4] Thalidomide and its analogs bind directly to Cereblon, modulating the substrate specificity of the E3 ligase complex.[2][4] This binding event leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the CRL4^CRBN^ complex.[2][9] The subsequent ubiquitination and degradation of these neosubstrates are central to the therapeutic effects of IMiDs.[9]
Caption: Thalidomide binds to Cereblon, inducing the recruitment and degradation of neosubstrates.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical techniques are employed to quantify the binding affinity of thalidomide and its derivatives to Cereblon. The choice of method can depend on factors such as the required throughput, the availability of purified protein, and the desired level of thermodynamic detail.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[4]
Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4]
Methodology:
-
Sample Preparation: A solution of purified Cereblon (often in complex with DDB1) is placed in the sample cell of the calorimeter. A solution of the thalidomide derivative is loaded into the injection syringe.[4][6] Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: The thalidomide derivative is injected in small, precise aliquots into the Cereblon solution.[4]
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.[4]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to calculate the thermodynamic parameters.[4]
Caption: A simplified workflow for determining binding affinity using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[6]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kd) can be calculated.[4][10]
Methodology:
-
Immobilization: Recombinant Cereblon is immobilized on the surface of a sensor chip.[4][6]
-
Binding: A solution containing the thalidomide derivative at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN. The change in the SPR signal is monitored in real-time to measure association.[4]
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.[4]
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kₑ, and Kd values.[4][11]
Caption: The general workflow for a Surface Plasmon Resonance experiment to measure binding kinetics.
Fluorescence-Based Competitive Binding Assays
Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are common competitive binding assay formats used for higher-throughput screening of Cereblon binders.[4][6]
Principle: These assays utilize a fluorescently labeled ligand (tracer) that is known to bind to the thalidomide-binding site of Cereblon. An unlabeled test compound (e.g., a thalidomide derivative) competes with the tracer for binding to Cereblon. The displacement of the fluorescent tracer by the test compound results in a change in the fluorescence signal (polarization or FRET), which is proportional to the amount of binding.[4][6]
Methodology (Fluorescence Polarization Example):
-
Reaction Mixture: Purified Cereblon is incubated with a fluorescently labeled thalidomide analog (tracer).[4]
-
Competition: Increasing concentrations of the unlabeled test compound are added to the reaction mixture.
-
Measurement: The fluorescence polarization of the solution is measured. A decrease in polarization indicates the displacement of the fluorescent tracer by the test compound.[6]
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.[4]
Caption: Workflow of a competitive binding assay using fluorescence polarization.
Competitive Elution Assay
This is a qualitative or semi-quantitative method to assess binding.[4]
Principle: This assay utilizes affinity beads to which a thalidomide analog is immobilized. When a cell lysate containing Cereblon is passed over these beads, CRBN will bind. Subsequently, a solution containing a test compound is used to elute the bound CRBN. The ability of the test compound to elute CRBN from the beads indicates that it competes for the same binding site.[4]
Methodology:
-
Binding: A cell lysate containing Cereblon is incubated with thalidomide-immobilized beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.[4]
-
Elution: The beads are incubated with a buffer containing the test compound at a specific concentration.[4]
-
Analysis: The eluate is analyzed by methods such as Western blotting to detect the presence of eluted Cereblon. The amount of eluted CRBN is indicative of the test compound's binding affinity relative to the immobilized ligand.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. spring8.or.jp [spring8.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Thalidomide-O-C5-acid to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have garnered significant interest in drug discovery, primarily for their role as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). This property is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A key step in the synthesis of thalidomide-based PROTACs is the conjugation of a thalidomide derivative, such as Thalidomide-O-C5-acid, to a ligand that binds to the protein of interest.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon ligand and a C5 linker with a terminal carboxylic acid.[1][2] This carboxylic acid provides a reactive handle for covalent attachment to a primary amine on a target protein ligand, typically through the formation of a stable amide bond.
These application notes provide a detailed protocol for the conjugation of this compound to a target protein ligand containing a primary amine using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3] Additionally, protocols for the characterization of the resulting conjugate are described.
Signaling Pathway: The Role of Cereblon in PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This binding event brings the E3 ligase in close proximity to the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.
References
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-O-C5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
Thalidomide-O-C5-acid is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. It incorporates the thalidomide (B1683933) moiety, which binds to CRBN, connected to a C5 carboxylic acid linker. This linker provides a reactive handle for the covalent attachment of a ligand that specifically binds to a target protein, thereby creating a functional PROTAC. The resulting PROTAC molecule orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
These application notes provide detailed protocols for key experiments to characterize the efficacy and mechanism of action of PROTACs synthesized using this compound.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC utilizing the this compound moiety induces the proximity between the target protein and the CRBN E3 ligase complex. This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-binding ligand and to the CRBN E3 ligase via its thalidomide head. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The formation of the ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of targeted protein degradation by a this compound-based PROTAC.
Quantitative Data Summary
Table 1: Illustrative Degradation Potency of a BRD4-Targeting PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | < 1 nM | 22Rv1 | [1] |
| Dmax | > 98% | 22Rv1 | [1] |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Illustrative Degradation Potency of a BTK-Targeting PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | ~5 nM | Mino | [1][2] |
| Dmax | > 90% | Mino | [1] |
Table 3: Illustrative Cell Viability Data for a BRD4-Targeting PROTAC
| Parameter | Value | Cell Line |
| IC50 | 8.3 pM | MV-4-11 |
| IC50 | 32 pM | RS4;11 |
| IC50 | 62 pM | MOLM-13 |
-
IC50 : The concentration of the PROTAC that inhibits cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs derived from this compound.
Caption: General experimental workflow for characterizing a this compound-based PROTAC.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC synthesized with this compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (POI-PROTAC-CRBN).
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with Thalidom-O-C5-acid
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against CRBN (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Antibodies against the target protein and CRBN (for Western blotting)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with primary antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRBN-DDB1 E3 ligase complex, and the target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC synthesized with this compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reaction on ice. A typical 25 µL reaction includes:
-
Ubiquitination buffer
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
CRBN-DDB1 complex (e.g., 100 nM)
-
Target protein (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
PROTAC (at desired concentration) or DMSO control
-
ATP (e.g., 5 mM)
-
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane and perform Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
A "ladder" of higher molecular weight bands above the unmodified target protein indicates polyubiquitination. The intensity of this laddering should be dependent on the presence of the PROTAC.
-
Caption: Workflow for the in vitro ubiquitination assay.
References
Application of Click Chemistry for Attaching Thalidomide-O-C5-acid to Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs, which bind to the Cereblon (CRBN) E3 ligase, have become indispensable for this purpose. This document provides detailed application notes and protocols for the use of Thalidomide-O-C5-acid, a versatile building block, in the synthesis of PROTACs and other ligand conjugates via click chemistry.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a robust and efficient method for conjugating the thalidomide moiety to a target-protein-binding ligand. These reactions are characterized by their high yields, mild reaction conditions, and bioorthogonality, making them ideal for complex molecule synthesis in drug discovery.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of 6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyhexanoic acid, a key intermediate for click chemistry functionalization. The synthesis involves the alkylation of 5-hydroxythalidomide (B1239145) with a protected 6-bromohexanoic acid ester, followed by hydrolysis.
Materials:
-
5-Hydroxythalidomide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkylation:
-
To a solution of 5-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 6-bromohexanoate (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyhexanoate.
-
-
Hydrolysis:
-
Dissolve the purified ester from the previous step (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Protocol 2: Synthesis of Thalidomide-O-C5-azide
This protocol details the conversion of the carboxylic acid to an azide (B81097), preparing it for CuAAC or SPAAC reactions.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
Procedure:
-
Curtius Rearrangement and Trapping:
-
Dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.2 eq) and DPPA (1.1 eq).
-
Heat the mixture to 80°C and stir for 2 hours.
-
Add 2-(trimethylsilyl)ethanol (1.5 eq) and continue stirring at 80°C for an additional 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the Teoc-protected amine.
-
-
Deprotection and Azidation (alternative to direct conversion): While direct conversion from the acid is possible, a more common route involves converting an amino-functionalized thalidomide to an azide. For a more direct approach from a bromo-intermediate (as in the synthesis of the acid), sodium azide can be used. Assuming a starting material of a bromo-C5-thalidomide derivative:
-
Dissolve the bromo-C5-thalidomide derivative (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq).
-
Stir the reaction at 60°C for 6 hours.
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azide.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Thalidomide-O-C5-azide to an alkyne-functionalized ligand.
Caption: Experimental workflow for CuAAC conjugation.
Materials:
-
Thalidomide-O-C5-azide
-
Alkyne-functionalized ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or a mixture of t-BuOH/H₂O (1:1)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Thalidomide-O-C5-azide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh before use).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized ligand (1.0 eq) and Thalidomide-O-C5-azide (1.1 eq).
-
Add the reaction solvent (DMSO or t-BuOH/H₂O) to achieve a final concentration of 5-10 mM.
-
Add the THPTA/TBTA ligand solution (final concentration ~1.25 mM).
-
Add the CuSO₄ solution (final concentration ~0.25 mM).
-
-
Reaction Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution (final concentration ~5 mM) to initiate the reaction.
-
Stir the reaction at room temperature for 1-16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with deionized water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of Thalidomide-O-C5-azide to a ligand functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Thalidomide-O-C5-azide
-
DBCO-functionalized ligand
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Thalidomide-O-C5-azide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized ligand in anhydrous DMSO.
-
-
Reaction Setup:
-
In a reaction vial, combine equimolar amounts of the Thalidomide-O-C5-azide and DBCO-functionalized ligand solutions. A 1.5 to 5-fold molar excess of the azide can be used to drive the reaction to completion.[1]
-
Ensure the final concentration of the reactants is appropriate for the scale of the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the specific reactants.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the product directly using preparative HPLC.
-
Data Presentation
The efficacy of the resulting PROTACs is typically evaluated by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
| PROTAC Target | E3 Ligase Ligand | Linker Chemistry | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| SHP2 | Thalidomide | PEG | 6.02 | >90 | Various Cancer Cells | [2] |
| BRD4 | Thalidomide | PEG/Alkyl | 3-10 µM (in-cell click) | ~100 | HeLa | [3] |
| BTK | Thalidomide | PEG | 2.2 | 97 | Mino | [4] |
Conclusion
The combination of thalidomide-based E3 ligase ligands and click chemistry provides a powerful and versatile platform for the synthesis of PROTACs and other targeted therapeutics. The protocols outlined in this document offer a foundation for researchers to synthesize and conjugate this compound to various ligands, enabling the rapid development of novel drug candidates. Careful optimization of reaction conditions and thorough characterization of the final products are essential for successful outcomes in targeted protein degradation research.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide-PEG5-COOH|CAS |DC Chemicals [dcchemicals.com]
Designing a PROTAC with a C5 Linker: A Step-by--Step Guide for Researchers
Application Notes and Protocols for the Rational Design and Evaluation of Proteolysis-Targeting Chimeras
For researchers, scientists, and drug development professionals venturing into the field of targeted protein degradation, the design of effective Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A key component of a PROTAC is the linker, which connects the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The length and composition of this linker are paramount for the formation of a stable and productive ternary complex, ultimately dictating the efficacy of the PROTAC.
This guide provides a detailed, step-by-step approach to designing a PROTAC with a C5 alkyl linker, a commonly employed linker class due to its synthetic tractability and ability to provide sufficient spatial orientation between the target protein and the E3 ligase.
Step 1: Selection of a Ligand for the Protein of Interest (POI)
The journey of designing a PROTAC begins with the identification of a suitable ligand that binds to the target protein. This "warhead" is crucial for the selectivity of the final PROTAC molecule.
Key Considerations:
-
Binding Affinity and Specificity: The ligand should exhibit high affinity and specificity for the POI to minimize off-target effects.[] High specificity ensures that the PROTAC precisely recognizes and binds to the intended target.[]
-
Solvent-Exposed Vector: The ligand must possess a suitable attachment point for the linker that is solvent-exposed and does not disrupt its binding to the POI.[2] Analysis of the ligand-protein co-crystal structure is invaluable for identifying such a vector.
A variety of ligands can be employed, including inhibitors, agonists, antagonists, or other molecules that bind to the target protein.[3][4][5]
Step 2: Selection of an E3 Ubiquitin Ligase and its Ligand
PROTACs function by recruiting an E3 ubiquitin ligase to the POI. While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[6][7][8]
Commonly Used E3 Ligases and Their Ligands:
-
Cereblon (CRBN): Ligands for CRBN are often derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[9][10][11] These are frequently used due to their favorable pharmacological properties.[8]
-
von Hippel-Lindau (VHL): Small molecule ligands that mimic the hypoxia-inducible factor 1α (HIF-1α) peptide are commonly used to recruit VHL.[12][13][14][15]
-
Other E3 Ligases: Ligands for other E3 ligases like MDM2 and cIAP are also being explored to expand the scope of targeted protein degradation.[6][16]
The choice of E3 ligase can influence the degradation profile and should be considered based on its expression levels in the target cells or tissues.[17]
Step 3: Designing and Synthesizing the C5 Linker
The linker is not merely a spacer but plays a critical role in the PROTAC's overall performance by influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[18][19] A C5 alkyl linker, a five-carbon chain, offers a balance of flexibility and rigidity.
Synthesis Strategy using Click Chemistry:
A highly efficient method for connecting the POI ligand, linker, and E3 ligase ligand is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[17][18] This approach involves functionalizing one component with an azide (B81097) group and the other with an alkyne group.
A common building block for a C5 linker is Pomalidomide-C5-Azide , which incorporates the CRBN ligand and a C5 linker with a terminal azide for subsequent reaction.[20][21][22]
Logical Workflow for PROTAC Synthesis:
Caption: Synthetic workflow for generating a PROTAC using click chemistry.
Step 4: Experimental Evaluation of the Designed PROTAC
Once synthesized, the PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action. Key experiments include assessing ternary complex formation and quantifying target protein degradation.
Experimental Protocol 1: Ternary Complex Formation Assay
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation.[] Several biophysical techniques can be used to characterize this interaction.[24]
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize either the purified E3 ligase or the POI onto an SPR sensor chip surface.[25]
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).[25]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[25]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[25] The stability and kinetics of this complex can then be determined.[]
Illustrative Workflow for Ternary Complex Formation Assay:
Caption: Workflow illustrating the formation of the ternary complex.
Experimental Protocol 2: Target Protein Degradation Assay
The ultimate goal of a PROTAC is to induce the degradation of the target protein. This is typically quantified by measuring the reduction in protein levels following PROTAC treatment in a cellular context.
Methodology: Western Blotting to Determine DC50 and Dmax
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[18][20]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the POI, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[22]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities using densitometry software.[22]
-
Data Calculation: Calculate the percentage of remaining POI relative to the vehicle control for each PROTAC concentration. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).[26][27]
References
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Ligands for Target Protein for PROTAC - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. precisepeg.com [precisepeg.com]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 14. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-O-C5-acid Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] These molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][] PROTACs based on a Thalidomide-O-C5-acid moiety leverage this interaction to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[5]
This document provides detailed application notes and protocols for performing in vitro ubiquitination assays to characterize the activity of this compound based PROTACs. These assays are crucial for confirming the PROTAC's mechanism of action by directly measuring its ability to mediate the ubiquitination of the target protein in a reconstituted system.[2]
Signaling Pathway
This compound based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6] The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome.[2]
Experimental Protocols
Reagents and Materials
A comprehensive list of necessary reagents and materials is provided in the table below. Note that optimal concentrations may require empirical determination based on the specific POI and E2 enzyme used.[2]
| Reagent/Material | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 100 nM | |
| E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b) | 40 µM | 100 - 500 nM | UBE2D2 is commonly used with CRBN.[2] |
| E3 Ligase Complex (DDB1-CUL4A-RBX1-CRBN) | 1 µM | 20 - 100 nM | Purified complex is required. |
| Ubiquitin | 10 mg/mL (1.17 mM) | ~100 µM | |
| Protein of Interest (POI) | User-defined | 5 - 10 µM | Purified recombinant protein. |
| This compound PROTAC | 10 mM in DMSO | 0.1 - 10 µM | |
| ATP Solution | 100 mM | 2 - 10 mM | Prepare fresh or use a stabilized solution.[2][7] |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[2] |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To stop the reaction.[2] |
| Deionized Water (ddH₂O) | N/A | To final volume | |
| Antibodies | As per datasheet | As per datasheet | Anti-POI and Anti-Ubiquitin antibodies for Western blotting.[2] |
Experimental Workflow
The following diagram outlines the major steps involved in setting up and analyzing the in vitro ubiquitination assay.
Detailed Protocol
This protocol is for a standard 25 µL reaction. It is recommended to assemble reactions on ice.[2]
-
Thaw Components : Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect the contents at the bottom.[2]
-
Prepare Master Mix : To ensure consistency, prepare a master mix of common reagents. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
2.5 µL of 10X Ubiquitination Buffer
-
2.5 µL of 100 mM ATP Solution
-
1 µL of 10 mg/mL Ubiquitin
-
0.5 µL of 5 µM E1 Enzyme
-
0.5 µL of 40 µM E2 Enzyme
-
X µL of ddH₂O (to bring the master mix to the required volume for all reactions)
-
-
Reaction Assembly : In individual microcentrifuge tubes on ice, add the following:
-
X µL of E3 Ligase Complex
-
X µL of POI
-
1.25 µL of PROTAC (from a 200 µM stock for a 10 µM final concentration) or an equivalent volume of DMSO for the vehicle control.[2]
-
ddH₂O to bring the volume to the pre-master mix addition volume.
-
-
Initiate Reaction : Add the prepared master mix to each reaction tube to reach a final volume of 25 µL.
-
Incubation : Mix gently and incubate the reactions at 37°C for 30-60 minutes.[8]
-
Stop Reaction : Terminate the reaction by adding 6.25 µL of 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[6][9]
Control Reactions
To validate the results, it is crucial to include the following control reactions:[2]
-
No E1 : Replace the E1 enzyme with a buffer to confirm ATP and E1 dependence.
-
No E3 : Replace the E3 ligase with a buffer to confirm that the reaction is E3-dependent.
-
No PROTAC (- Cmpd) : Use DMSO as a vehicle to demonstrate that ubiquitination is PROTAC-dependent.
Data Presentation and Analysis
The results of the in vitro ubiquitination assay are typically analyzed by Western blotting.[7] The ubiquitinated POI will appear as a high-molecular-weight smear or a ladder of bands above the unmodified protein.
Western Blot Analysis
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel).[2]
-
Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against the POI and/or ubiquitin overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The efficiency of a PROTAC is often quantified by determining its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values from cell-based assays.[10] However, in vitro ubiquitination assays can provide a quantitative measure of the PROTAC's efficiency in mediating ubiquitination. This can be expressed as the concentration of PROTAC required to achieve 50% of the maximal ubiquitination signal (EC₅₀).
Table 1: Representative Quantitative Data for PROTAC-X
| Parameter | Value |
| PROTAC-X EC₅₀ (Ubiquitination) | 0.5 µM |
| Maximal Ubiquitination (relative to control) | 85% |
Table 2: Comparison of Different this compound Based PROTACs
| PROTAC | Target POI | Linker Length | EC₅₀ (µM) |
| PROTAC-A | Protein A | 4 atoms | 0.2 |
| PROTAC-B | Protein A | 8 atoms | 0.8 |
| PROTAC-C | Protein B | 4 atoms | 1.5 |
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the preclinical evaluation of this compound based PROTACs.[2] It provides direct evidence of the PROTAC's ability to induce ubiquitination of the target protein, thereby validating its mechanism of action. The detailed protocols and application notes provided herein offer a robust framework for researchers to characterize the efficacy and specificity of their novel PROTAC molecules, paving the way for further development in cell-based and in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 7. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 8. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Novel PROTACs using Thalidomide-O-C5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading previously "undruggable" proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used as potent recruiters of the Cereblon (CRBN) E3 ligase complex.[2][3]
Thalidomide-O-C5-acid is a key building block for PROTAC synthesis, incorporating the thalidomide moiety for CRBN engagement and a five-carbon carboxylic acid linker.[4] This linker provides a versatile attachment point for a POI ligand, enabling the generation of diverse PROTAC libraries for high-throughput screening (HTS). These application notes provide a comprehensive guide to utilizing this compound in the discovery and characterization of novel PROTACs, including detailed protocols for key assays and data presentation guidelines.
Core Concept: PROTAC-Mediated Protein Degradation
A PROTAC assembled using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation workflow.
Data Presentation
Quantitative data from HTS and subsequent validation assays should be summarized in clear, structured tables for easy comparison of different PROTAC candidates. While specific data for a novel PROTAC derived from this compound will be generated during the screening process, the following tables illustrate the expected format for presenting key parameters. The provided data is for analogous, well-characterized thalidomide-based PROTACs and serves as a reference.[6]
Table 1: Ternary Complex Formation and Binding Affinity
| PROTAC ID | Target Protein | Assay Method | Binary KD (PROTAC to POI) (nM) | Binary KD (PROTAC to CRBN) (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-X | POI-1 | Fluorescence Polarization | 75 | 2500 | 50 | 5 |
| PROTAC-Y | POI-1 | TR-FRET | 120 | 2300 | 80 | 3.5 |
| PROTAC-Z | POI-2 | AlphaLISA | 50 | 2600 | 45 | 4.2 |
Note: Cooperativity (α) > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other to the PROTAC.[6]
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to 50% Degradation (t1/2) (hours) |
| PROTAC-X | POI-1 | Cancer Cell Line A | 25 | 95 | 4 |
| PROTAC-Y | POI-1 | Cancer Cell Line A | 80 | 85 | 6 |
| PROTAC-Z | POI-2 | Cancer Cell Line B | 40 | 92 | 5 |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[7]
High-Throughput Screening Workflow
The discovery of novel PROTACs typically follows a tiered screening cascade, starting with high-throughput methods to identify initial hits, followed by more detailed secondary and tertiary assays to characterize lead candidates.
Caption: Tiered high-throughput screening cascade for PROTAC discovery.
Experimental Protocols
The following are detailed methodologies for key experiments in the high-throughput screening and characterization of PROTACs derived from this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) to this compound.
-
Activation of this compound:
-
Dissolve this compound in an anhydrous solvent (e.g., dimethylformamide - DMF).
-
Add a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Conjugation to POI-ligand:
-
In a separate flask, dissolve the POI-ligand (containing a nucleophilic group, e.g., an amine) in anhydrous DMF.
-
Add the activated this compound solution to the POI-ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity of the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein.[6]
-
Cell Culture and Treatment:
-
Plate a relevant cell line at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol assesses the formation of the POI-PROTAC-CRBN ternary complex in a biophysical setting.[8][9]
-
Materials:
-
Fluorescently labeled ligand for the POI (tracer)
-
Purified recombinant POI and CRBN-DDB1 complex
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well black plates
-
Plate reader with FP capabilities
-
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.
-
Add a serial dilution of the PROTAC to the wells.
-
Add a fixed concentration of the CRBN-DDB1 complex.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
An increase in fluorescence polarization indicates the formation of a larger molecular complex (the ternary complex).
-
Plot the change in polarization against the PROTAC concentration to determine the binding affinity (KD) of the ternary complex.
-
Protocol 4: AlphaLISA Assay for High-Throughput Ternary Complex Detection
This is a bead-based proximity assay suitable for HTS of ternary complex formation.[10]
-
Materials:
-
His-tagged POI
-
GST-tagged CRBN
-
Anti-His AlphaLISA acceptor beads
-
Anti-GST AlphaLISA donor beads
-
PROTAC library
-
Assay buffer
-
384-well white plates
-
AlphaLISA-compatible plate reader
-
-
Assay Procedure:
-
Add the His-tagged POI, GST-tagged CRBN, and a titration of the PROTAC to the wells of a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA acceptor and donor beads to the wells and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.
-
The "hook effect," where the signal decreases at high PROTAC concentrations due to the formation of binary complexes, is characteristic of successful ternary complex formation.[11]
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel PROTACs for targeted protein degradation. The high-throughput screening workflows and detailed experimental protocols provided in these application notes offer a robust framework for the discovery and characterization of potent and selective degraders. By employing a combination of biophysical and cell-based assays, researchers can efficiently identify and optimize lead candidates for further development, accelerating the translation of this promising therapeutic modality to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Ternary Complex Formation with Thalidomide-O-C5-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. A critical step in the mechanism of action of a PROTAC is the formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. This guide provides detailed application notes and protocols for assessing the formation of ternary complexes mediated by PROTACs constructed with a Thalidomide-O-C5-acid linker, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization of the ternary complex is a cornerstone of PROTAC development.[1] This document outlines key experimental workflows, data presentation standards, and detailed protocols for the robust evaluation of these critical interactions.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase. The this compound component of the PROTAC binds to CRBN, while the other end of the PROTAC is conjugated to a "warhead" that binds to the target protein. This dual binding brings the E3 ligase and the target into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on thalidomide-based PROTACs. This data illustrates the typical outputs from the experimental techniques described in this guide.
Disclaimer: Direct quantitative data for a PROTAC with the exact "this compound" structure was not publicly available at the time of this writing. The data presented below is from well-characterized thalidomide-based PROTACs targeting the BRD4 bromodomain and is intended for illustrative purposes.
Table 1: Binary and Ternary Complex Binding Affinities
| PROTAC | Target Protein | E3 Ligase | Assay Method | Binary KD (PROTAC to Target) | Binary KD (PROTAC to E3) | Ternary KD | Cooperativity (α) |
| dBET1 | BRD4 | CRBN | TR-FRET | ~150 nM (to CRBN) | Not Reported | Not Reported | ~1 |
| MZ1 | Brd4BD2 | VHL | SPR | 1 nM | 29 nM | 5.4 nM | Positive |
Table 2: Cellular Degradation Potency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95[2] |
| dBET6 | BRD4 | MOLM-13 | ~100 nM (hook point) | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for commonly used assays to validate ternary complex formation.
Experimental Workflow Overview
A systematic approach is essential to characterize the formation and stability of the ternary complex, which are critical determinants of PROTAC efficacy.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D) of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein (e.g., BRD4) with an affinity tag
-
Recombinant purified CRBN/DDB1 complex
-
This compound PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilization:
-
Immobilize the CRBN/DDB1 complex onto the sensor chip surface via amine coupling to a density that will yield a maximal response of ~100-150 RU.
-
Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC <> CRBN):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC solutions over the CRBN-immobilized surface and the reference cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine k_on, k_off, and K_D.
-
-
Ternary Complex Interaction Analysis:
-
Prepare a dilution series of the target protein in running buffer (e.g., 1 to 500 nM).
-
In a separate set of experiments, pre-incubate a fixed, saturating concentration of the PROTAC with the target protein dilution series.
-
Inject the target protein alone or the PROTAC-target protein mixture over the CRBN-immobilized surface.
-
Monitor the association and dissociation phases.
-
The difference in binding response between the target protein alone and the PROTAC-target protein mixture indicates ternary complex formation.
-
Fit the data to a suitable binding model to determine the kinetic parameters and K_D of the ternary complex.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = KD_binary / KD_ternary).[1] An α value greater than 1 indicates positive cooperativity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and K_D) and stoichiometry (n) of binding for the binary and ternary complexes.
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified target protein
-
Recombinant purified CRBN/DDB1 complex
-
This compound PROTAC
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, with a final concentration of 1-2% DMSO)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both protein solutions against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all reactants.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into CRBN):
-
Fill the ITC cell with the CRBN/DDB1 complex (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the data by fitting to a single-site binding model to obtain K_D, ΔH, and n.
-
-
Ternary Titration:
-
Fill the ITC cell with the CRBN/DDB1 complex and a saturating concentration of the target protein.
-
Fill the injection syringe with the PROTAC.
-
Perform the titration as described for the binary interaction.
-
The resulting thermogram will reflect the formation of the ternary complex.
-
Protocol 3: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
AlphaLISA-compatible microplate reader
-
Tagged recombinant target protein (e.g., GST-tagged BRD4)
-
Tagged recombinant CRBN/DDB1 complex (e.g., FLAG-tagged)
-
This compound PROTAC
-
AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG)
-
AlphaLISA assay buffer
Procedure:
-
Assay Plate Setup:
-
Add the target protein, CRBN/DDB1 complex, and a titration of the PROTAC to the wells of a microplate.[1]
-
It is crucial to perform a cross-titration of all three components to find the optimal concentrations and to observe the "hook effect," where excess PROTAC can inhibit ternary complex formation.[3]
-
-
Incubation:
-
Incubate the mixture to allow for ternary complex formation (e.g., 60 minutes at room temperature).[1]
-
-
Detection:
-
Add the AlphaLISA acceptor and donor beads to the wells.
-
Incubate the plate in the dark (e.g., 60 minutes at room temperature).
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of ternary complex formed.
-
Protocol 4: Western Blot for Cellular Protein Degradation
Objective: To quantify the reduction in the levels of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and collect the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary and secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation at each PROTAC concentration.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thalidomide-O-C5-acid and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thalidomide-O-C5-acid and its derivatives. These molecules are crucial building blocks in the development of Proteolysis Targeting Chimeras (PROTACs), acting as E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. It begins with the synthesis of a functionalized thalidomide (B1683933) core, followed by the introduction of a C5 linker that terminates in a carboxylic acid. This carboxylic acid group serves as a versatile attachment point for conjugation to a ligand for the target protein of interest.
A common and effective route involves two main stages:
-
Synthesis of 4-hydroxythalidomide: This key intermediate is prepared from precursors like 3-hydroxyphthalic anhydride (B1165640) and α-aminoglutarimide.
-
Williamson Ether Synthesis: 4-hydroxythalidomide is then coupled with a C5 linker containing a terminal ester group (e.g., ethyl 5-bromovalerate). This is followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: Why is the C5 position on the phthalimide (B116566) ring often chosen for linker attachment?
A2: Functionalization at the C5 position of the phthalimide ring has been shown to be crucial for mitigating off-target effects of pomalidomide-based PROTACs. Introducing a linker at this position can sterically hinder interactions with endogenous proteins like zinc-finger transcription factors, thereby improving the selectivity of the resulting PROTAC.[1]
Q3: What are the critical parameters to control during the Williamson ether synthesis step?
A3: The Williamson ether synthesis is a key step and requires careful control of several parameters to maximize yield and minimize side reactions. Key considerations include:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to deprotonate the hydroxyl group of 4-hydroxythalidomide. Stronger bases may increase the risk of side reactions.
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the Sₙ2 reaction.
-
Temperature: The reaction is often heated to between 60-80°C to ensure a reasonable reaction rate. However, excessively high temperatures can promote elimination side reactions.
-
Alkyl Halide: A primary alkyl halide (e.g., ethyl 5-bromovalerate) is preferred to minimize the competing E2 elimination reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the tracking of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Williamson Ether Synthesis | 1. Incomplete deprotonation of 4-hydroxythalidomide. 2. Low reactivity of the alkyl halide. 3. Insufficient reaction temperature or time. 4. Degradation of reagents. | 1. Ensure the base is fresh and used in sufficient excess (2-3 equivalents). 2. Consider using a more reactive alkyl iodide instead of a bromide. 3. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. 4. Use freshly opened or properly stored anhydrous solvents and reagents. |
| Presence of a Major Side Product Corresponding to an Alkene | E2 elimination is competing with the desired Sₙ2 reaction. | 1. Use a primary alkyl halide if not already doing so. 2. Use a less sterically hindered base. 3. Lower the reaction temperature. |
| Difficult Purification of the Final Carboxylic Acid Product | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. The product is not fully protonated, leading to streaking on silica (B1680970) gel. | 1. Optimize the reaction to drive it to completion. 2. Utilize column chromatography with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane). Consider reverse-phase HPLC for highly polar compounds. 3. Before extraction and chromatography, ensure the aqueous mixture is acidified to a pH of 2-3 with an acid like HCl to fully protonate the carboxylic acid. |
| Hydrolysis of the Glutarimide or Phthalimide Ring | The thalidomide core is known to be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. | 1. Use milder bases (e.g., K₂CO₃ instead of NaH) for the ether synthesis. 2. For the final ester hydrolysis step, use mild conditions (e.g., LiOH in THF/water) and monitor the reaction carefully to avoid over-reaction. 3. Avoid prolonged exposure to harsh pH conditions during workup. |
Quantitative Data Summary
| Synthesis Step | Starting Materials | Reagents/Solvents | Typical Yield | Reported Purity |
| Thalidomide Synthesis (Core Structure) | L-glutamine, Phthalic anhydride | Pyridine, Ammonium Acetate (B1210297), Diphenyl ether | 56% (overall two steps) | High |
| 4-hydroxythalidomide Synthesis | 3-hydroxyphthalic anhydride, (+/-)-α-aminoglutarimide | Triethylamine (B128534), Toluene | 92% | High |
| Solid-Phase Thalidomide Synthesis | Hydroxymethyl polystyrene, Phthalic anhydride, α-aminoglutarimide | TEA, DMAP, DMF, DIC, HOBT, TFA | 69.7% (overall) | 92.3% |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxythalidomide
This procedure is adapted from known syntheses of thalidomide analogs.
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic anhydride (1 equivalent) and (+/-)-α-aminoglutarimide (1 equivalent) in toluene.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 12 hours.
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold toluene, and dry under vacuum to yield 4-hydroxythalidomide.
Protocol 2: Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on the Williamson ether synthesis for similar molecules.
-
Deprotonation: To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add a solution of ethyl 5-bromovalerate (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring by TLC.
-
Workup of Ester Intermediate: After completion, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Ester Intermediate: Purify the crude ester by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Hydrolysis: Dissolve the purified ester intermediate in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Workup and Purification: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Enhancing the Solubility and Stability of Thalidomide-O-C5-acid PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C5-acid PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of these molecules.
Frequently Asked Questions (FAQs)
Q1: Why do this compound PROTACs often exhibit poor solubility?
This compound PROTACs, like many PROTACs, are large and complex molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] Their structure, which includes two ligands and a linker, frequently results in high molecular weight and significant lipophilicity.[1][2] The C5-acid linker, while providing a point of attachment, can also contribute to the molecule's overall low aqueous solubility.[4]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can lead to several experimental issues, including:
-
Precipitation in assays: The PROTAC may fall out of solution in aqueous buffers or cell culture media, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible results: The extent of precipitation can vary between experiments, causing high variability and a lack of reproducibility.[1]
-
Inaccurate biophysical measurements: Aggregation due to poor solubility can interfere with techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Q3: How does the stability of this compound PROTACs impact their function?
The stability of a PROTAC is crucial for its efficacy. Instability in biological media can lead to:
-
Reduced active concentration: Degradation of the PROTAC over the course of an experiment will lower its effective concentration, potentially leading to a loss of activity.[5]
-
Formation of inactive or interfering byproducts: Degradation products may not be active or could even interfere with the assay, leading to misleading results.[5]
-
Poor in vivo performance: Metabolic instability can lead to rapid clearance of the PROTAC in vivo, reducing its therapeutic potential.[6]
Q4: What are the primary strategies for improving the solubility and stability of my PROTAC?
There are two main approaches to address these challenges:
-
Chemical Modification: Altering the molecular structure, particularly the linker, by incorporating more polar or ionizable groups.[2]
-
Formulation Strategies: Utilizing advanced formulation techniques to improve the dissolution and stability of the existing molecule.[7][8] This includes creating amorphous solid dispersions (ASDs), using co-solvents, adjusting pH, and employing lipid-based formulations.[2][7][8]
Troubleshooting Guides
Issue 1: PROTAC Precipitates Upon Dilution into Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in the well of a microplate or in the assay tube.
-
Inconsistent and non-reproducible data in biochemical or cellular assays.
Troubleshooting Workflow:
Possible Solutions:
-
Verify Stock Solution: Ensure your PROTAC is fully dissolved in a high-quality, anhydrous organic solvent like DMSO at a standard concentration (e.g., 10 mM).[9]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your PROTAC precipitates in the specific aqueous buffer you are using.[1][7] This will help you identify the upper concentration limit for your experiments.
-
Utilize Co-solvents: For in vitro assays, adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG-400) to your aqueous buffer can help maintain solubility.[9] Always verify the tolerance of your assay system to the chosen co-solvent.
-
Adjust pH: If your PROTAC has ionizable functional groups, its solubility will be pH-dependent.[9] Adjusting the pH of your buffer may increase solubility. For acidic compounds like this compound, increasing the pH (making it more basic) will generally improve solubility.
-
Advanced Formulation Strategies: For persistent solubility issues, consider advanced formulation techniques such as creating an amorphous solid dispersion (ASD) with a polymer like HPMCAS, or using cyclodextrins to form inclusion complexes.[1][2]
Issue 2: Low or No Target Degradation Observed
Symptoms:
-
Western blot analysis shows no significant reduction in the target protein levels after treatment with the PROTAC.
-
Lack of a dose-dependent degradation effect.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. enamine.net [enamine.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to optimize the linker length for improved PROTAC activity.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) to enhance their activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for activity?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2][3]
The length of the linker is a critical parameter because:
-
A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][3]
-
A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1][3]
Therefore, identifying the optimal linker length is a crucial step in developing a potent PROTAC.[1][4]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently utilized linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][6] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[][7] Other linker types include more rigid structures, such as those incorporating piperazine, piperidine (B6355638), or triazole rings, which can help to pre-organize the binding moieties and improve conformational stability.[][8]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, which in turn affect its overall performance:
-
Solubility: Incorporating hydrophilic elements like PEG can improve the solubility of often large and lipophilic PROTAC molecules.[2][7]
-
Cell Permeability: The relationship between linker composition and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, flexible linkers like PEG can adopt folded conformations that shield polar surface area, making the molecule more amenable to crossing the cell membrane.[7][9][10] The inclusion of moieties like piperidine has also been shown to be present in orally bioavailable PROTACs.[10]
-
Metabolic Stability: The chemical nature of the linker can impact its stability against cellular metabolism. For example, long, flexible alkyl chains may be more susceptible to oxidative metabolism.[][8]
Q4: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) instead of the desired productive ternary complex.[11][12] This reduces degradation efficiency.[11] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.[11][13]
To mitigate the hook effect through linker optimization:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[2]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC for ternary complex formation, potentially increasing its efficiency and mitigating the hook effect.[8][11]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments.
Problem: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[11]
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[3][11]
-
Solution: Synthesize and test a library of PROTACs with a range of linker lengths and compositions (e.g., varying numbers of PEG units or alkyl chain lengths).[6]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[11]
-
Solution: Alter the linker attachment points on either the POI ligand or the E3 ligase ligand.[][8] Even small changes can significantly alter the ternary complex geometry.
-
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[11][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC activity.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data summarized from a study on TBK1 degradation.[15] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| Data summarized from a study on ERα degradation.[4][15] |
Table 3: Impact of Linker Composition on CRBN Degradation
| Linker Composition | CRBN Degradation in HEK293T cells |
| 9-atom alkyl chain | Concentration-dependent decrease |
| 3 PEG units | Weak degradation |
| Data summarized from a study on CRBN degradation.[8][15] |
Table 4: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC Series | Linker Composition | Linker Length | DC₅₀ in H661 cells (µM) |
| Series 1 | PEG | 0 PEG units | < 0.5 |
| Series 1 | PEG | 1-2 PEG units | > 5 |
| Series 1 | PEG | 4-5 PEG units | < 0.5 |
| Data summarized from a study on BRD4 degradation.[8] |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[16]
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein.[17]
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis, followed by transfer to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).[6]
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, providing insights into ternary complex formation and stability.[6][18]
-
Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[6]
-
General Methodology:
-
Chip Preparation: Immobilize one of the binding partners, typically the E3 ligase, onto the surface of a sensor chip.[16][18]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[6][16]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the POI over the sensor surface.[6] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[6]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the binding affinity (K_D) for both binary and ternary interactions. This allows for the calculation of cooperativity.[18]
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of ternary complex formation.
-
General Methodology:
-
Sample Preparation: Place a solution of the E3 ligase in the ITC cell. Fill the injection syringe with a solution of the PROTAC and the POI.
-
Titration: Inject small aliquots of the PROTAC/POI solution into the E3 ligase solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters of the ternary complex formation.
-
Visualizations
The following diagrams illustrate key concepts in PROTAC linker optimization.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: The relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Overcoming Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933), pomalidomide (B1683931), or lenalidomide (B1683929) moiety, which acts as a molecular glue to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation. The most well-characterized off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex (target-PROTAC-E3 ligase). These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, contributing to off-target effects at high concentrations.
Q3: What are the main strategies to reduce the off-target effects of thalidomide-based PROTACs?
A3: The main strategies focus on modifying the thalidomide or pomalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-O-C5-acid PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Thalidomide-O-C5-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A1: A this compound PROTAC is a type of Proteolysis Targeting Chimera that utilizes a thalidomide (B1683933) derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is a heterobifunctional molecule composed of three parts: a ligand that binds to your target protein (protein of interest or POI), a linker (in this case, a C5 acid chain), and the CRBN-recruiting ligand (thalidomide). By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[2][3] This polyubiquitination marks the target protein for degradation by the 26S proteasome.[4]
Q2: What are the critical parameters for evaluating the degradation efficiency of my PROTAC?
A2: The primary parameters to evaluate the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[5][6]
-
Dmax: The maximum percentage of target protein degradation achieved.[5]
-
Degradation Rate (k_deg): The speed at which the target protein is degraded.[7]
These parameters are typically determined by performing a dose-response experiment and analyzing protein levels, often by Western blot.[8][9]
Q3: What is the "hook effect" and how can it affect my results?
Troubleshooting Guide
Problem 1: Little to no degradation of the target protein is observed at all tested concentrations.
This is a common issue that can arise from several factors, ranging from the compound itself to the cellular context.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Action: Verify the chemical structure, purity (>95%), and stability of your this compound PROTAC stock solution.[13]
-
Reasoning: The compound may have degraded during storage or in the experimental medium.
-
-
Verify Target and E3 Ligase Expression:
-
Assess Cell Permeability:
Workflow for Investigating No Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-C5-acid Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Thalidomide-O-C5-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the cell permeability of this compound conjugates?
A1: this compound conjugates, particularly when incorporated into larger molecules like Proteolysis Targeting Chimeras (PROTACs), often face permeability challenges due to their high molecular weight, large polar surface area, and number of rotatable bonds. These characteristics can hinder their ability to passively diffuse across the cell membrane.
Q2: What are the initial steps to consider for improving the cell permeability of my conjugate?
A2: The linker is a critical component to optimize. Modifications to the linker's length, composition, and rigidity can significantly impact the molecule's physicochemical properties and, consequently, its cell permeability. Shorter or more rigid linkers can sometimes improve permeability by reducing the molecule's flexibility and polar surface area.
Q3: Beyond linker modification, what other chemical strategies can be employed?
A3: A prodrug strategy can be effective. This involves masking polar functional groups, such as the carboxylic acid on the C5 linker, with lipophilic, cleavable moieties. These "masks" can enhance membrane transit, and once inside the cell, they are cleaved by intracellular enzymes to release the active conjugate.
Q4: Are there non-chemical methods to enhance the cellular uptake of these conjugates?
A4: Yes, formulation strategies can be employed, especially for in vivo studies. Using solid dispersions with self-emulsifying carriers can improve the solubility and dissolution rate of thalidomide (B1683933), which can, in turn, enhance its flux across membranes.[1] Additionally, the use of permeation enhancers can transiently disrupt the cell membrane to improve drug uptake, though potential toxicity should be carefully evaluated.
Q5: How do I measure the cell permeability of my this compound conjugate?
A5: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can account for both passive diffusion and active transport mechanisms.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Assay Buffer | Visually inspect for compound precipitation in the donor well.Determine the aqueous solubility of the conjugate beforehand.Consider using a co-solvent, but keep the concentration low (e.g., <1% DMSO) to avoid affecting the artificial membrane. |
| Compound Adsorption to Assay Plates | Use low-binding plates for the assay.Calculate the mass balance by measuring the compound concentration in both the donor and acceptor wells at the end of the experiment. |
| Incorrect pH of Buffers | Verify the pH of the donor and acceptor buffers. The pH can significantly affect the ionization state and permeability of acidic or basic compounds. |
| Integrity of the Artificial Membrane | Ensure the lipid solution is correctly prepared and applied to the donor plate.Run control compounds with known permeability (high and low) to validate each assay plate. |
Issue 2: Inconsistent or Low Permeability in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Poor Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before the experiment. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions. High Lucifer yellow leakage indicates a compromised monolayer. |
| Active Efflux of the Conjugate | Perform a bi-directional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the conjugate is a substrate for efflux transporters like P-glycoprotein (P-gp). |
| Low Intrinsic Permeability | If both PAMPA and Caco-2 assays show low permeability, the issue is likely with the inherent physicochemical properties of the molecule.Revisit the chemical structure and consider modifications to the linker or the use of a prodrug approach as described in the FAQs. |
| Metabolism by Caco-2 Cells | Analyze the acceptor well samples for the presence of metabolites using LC-MS/MS.If metabolism is significant, it can lead to an underestimation of the parent compound's permeability. |
Quantitative Data
Table 1: Physicochemical Properties and Permeability of Thalidomide and N-Alkyl Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Thalidomide | 258.23 | 0.65 | 50 | 20-60[2][3] |
| N-Methyl Thalidomide | 272.26 | 1.15 | 370.4 | Not Reported |
| N-Propyl Thalidomide | 300.31 | 2.11 | 59.4 | Not Reported |
| N-Pentyl Thalidomide | 328.37 | 3.01 | 9.0 | Not Reported |
Data for N-alkyl analogs are for percutaneous absorption studies and are used here for illustrative purposes of how alkyl chain modifications affect physicochemical properties.[4][5]
Table 2: Classification of Apparent Permeability (Papp) Values
| Permeability Class | Papp Value (10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
General classification for Caco-2 permeability assays.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Reagents:
-
Prepare a phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the this compound conjugate and control compounds in the donor buffer to the desired concentration (final DMSO concentration should be <1%).
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Carefully coat the membrane of a 96-well donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add the solutions containing the test and control compounds to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis and Data Interpretation:
-
After incubation, determine the concentration of the conjugate in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a(t) / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a(t) is the concentration in the acceptor well at time t, and [C]eq is the equilibrium concentration.
-
Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltmeter. Only use inserts with TEER values above the established threshold.
-
Confirm integrity by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing the this compound conjugate and control compounds to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), taking samples from the acceptor compartment at various time points.
-
For bi-directional studies, perform the assay in the basolateral-to-apical direction as well.
-
-
Sample Analysis and Data Interpretation:
-
Determine the concentration of the conjugate in the collected samples by LC-MS/MS.
-
Calculate the Papp value using the equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio to assess active transport.
-
Visualizations
Caption: Proposed CD36-mediated endocytosis pathway for cellular uptake of large Thalidomide conjugates.
Caption: Logical workflow for enhancing and evaluating the cell permeability of this compound conjugates.
References
- 1. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of thalidomide by the human intestinal caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of thalidomide in transport buffer for Caco-2 cell monolayers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mitigating the "hook effect" in PROTAC experiments using Thalidomide-O-C5-acid.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on understanding and mitigating the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you interpret your data accurately and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations of the PROTAC molecule.[1][2][3] This results in a characteristic bell-shaped dose-response curve, where maximal protein degradation (Dmax) is observed at an optimal concentration, and further increases in PROTAC concentration lead to reduced efficacy.[2][3][4]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect arises from the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][5] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[][7] At high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming stable, non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][4] These binary complexes sequester the necessary components, preventing the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[1][4]
Q3: What are the experimental consequences of the "hook effect"?
Q4: How can I identify the "hook effect" in my experiments?
A4: The most direct way to identify a hook effect is by observing a bell-shaped dose-response curve in your protein degradation experiments.[2][3][5] This requires testing a wide range of PROTAC concentrations, often spanning several orders of magnitude (e.g., from picomolar to high micromolar ranges).[2][8] If you observe a decrease in degradation at the highest concentrations tested, it is a strong indication of the hook effect.
Q5: What is the role of Thalidomide-O-C5-acid in PROTACs and can it mitigate the "hook effect"?
A5: Thalidomide (B1683933) and its analogs are commonly used as E3 ligase ligands that bind to Cereblon (CRBN).[9][10][11] this compound is a derivative where a C5 linker with a carboxylic acid is attached to the thalidomide scaffold. This modification can be used to alter the binding affinity and selectivity of the PROTAC for CRBN and its neosubstrates.[12] While not a direct "mitigator" of the hook effect in the sense of preventing binary complex formation at high concentrations, modifying the E3 ligase ligand can influence the thermodynamics and kinetics of ternary complex formation.[13] A PROTAC with optimized binding affinities for both the target and the E3 ligase may exhibit a less pronounced hook effect. For instance, modifications at the C5 position of the phthalimide (B116566) ring have been explored to reduce off-target effects by sterically hindering the binding of neosubstrates.[12]
Troubleshooting Guide
Problem 1: I observe a bell-shaped dose-response curve, indicating a "hook effect."
-
Likely Cause: You are using PROTAC concentrations that are too high, leading to the formation of unproductive binary complexes.[1][4]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: If you haven't already, expand your dose-response curve to include both lower and higher concentrations to fully characterize the bell shape. This will help you pinpoint the optimal concentration for maximal degradation.[2][8]
-
Select Optimal Concentration for Future Experiments: For subsequent experiments, use the PROTAC at the concentration that elicits maximal degradation (the peak of the bell curve).
-
Assess Ternary Complex Formation: Directly measure the formation of the ternary complex using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET™.[13][14][15] A corresponding bell-shaped curve in ternary complex formation with increasing PROTAC concentration will confirm the hook effect.[16][17]
-
Problem 2: I don't observe any protein degradation at any of the tested concentrations.
-
Likely Cause: Your chosen concentrations may be entirely within the inhibitory phase of the hook effect, or your PROTAC may be inactive.
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It is crucial to test concentrations spanning from the picomolar to the high micromolar range to ensure you are not missing the optimal degradation window.[2]
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using binary binding assays.
-
Confirm Ternary Complex Formation: Utilize assays to directly detect the formation of the ternary complex.[][14] The absence of ternary complex formation would suggest an issue with the PROTAC's design or the experimental system.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.
-
Problem 3: I am concerned about off-target effects related to my thalidomide-based PROTAC.
-
Likely Cause: Thalidomide and its analogs can recruit natural "neosubstrates" of CRBN, such as IKZF1 and IKZF3, for degradation, leading to off-target effects.[10][12]
-
Troubleshooting Steps:
-
Profile for Neosubstrate Degradation: Use Western blotting or proteomics to assess the degradation of known CRBN neosubstrates in parallel with your target protein.
-
Consider Ligand Modification: As mentioned, modifications to the thalidomide scaffold, such as at the C5 position, can be explored to reduce binding to neosubstrates.[12]
-
Competition Experiments: Co-treatment with an excess of free thalidomide or a derivative that binds to CRBN can help determine if the observed effects are CRBN-dependent.
-
Quantitative Data Summary
The following tables summarize typical quantitative data that might be generated during PROTAC experiments to characterize the hook effect.
Table 1: Representative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration | Target Protein Level (%) | Ternary Complex Formation (RFU) |
| 0 (Vehicle) | 100 | 0 |
| 1 nM | 85 | 1500 |
| 10 nM | 50 | 4500 |
| 100 nM | 15 | 8000 |
| 1 µM | 40 | 5000 |
| 10 µM | 75 | 2000 |
RFU: Relative Fluorescence Units (example for a FRET-based assay)
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Value Range |
| DC50 | Concentration for 50% maximal degradation | pM to µM |
| Dmax | Maximum percentage of degradation | 50-95% |
| Hook Effect Onset | Concentration at which degradation begins to decrease | µM range |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein.[7][12]
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
2. NanoBRET™ Ternary Complex Formation Assay
This in-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[12][14]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (the acceptor).
-
-
Labeling and Treatment:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Add the NanoBRET™ substrate to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Measurement:
-
Measure the luminescence signal from the donor (NanoLuc®) and the acceptor (HaloTag® ligand) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect on ternary complex formation.
-
3. In Vitro Ubiquitination Assay
This assay determines if the PROTAC can induce the ubiquitination of the target protein.[18][19]
-
Reaction Setup:
-
In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in an assay buffer.
-
Add the recombinant E3 ligase and the target protein.
-
Add the PROTAC at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
-
Detection:
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for ubiquitin or the target protein (which will show higher molecular weight bands corresponding to ubiquitinated forms). Alternatively, ELISA-based or TR-FRET-based methods can be used for higher throughput.[19][20]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for the hook effect.
Caption: Ternary vs. Binary complex formation.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 三重複合体の形成 [promega.jp]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. refeyn.com [refeyn.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Thalidomide-O-C5-acid
Welcome to the technical support center for the optimization of reaction conditions for the coupling of Thalidomide-O-C5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific amide coupling reaction, which is a common step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for attaching an amine to this compound?
A1: The most frequently used coupling reagents for the formation of an amide bond between this compound and a primary or secondary amine are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2] The choice of reagent can depend on the reactivity of the amine, steric hindrance, and desired reaction time.
Q2: What are suitable solvents for this coupling reaction?
A2: Anhydrous polar aprotic solvents are generally preferred to ensure the solubility of the reactants and reagents.[1] Commonly used solvents include Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN).[1][3] It is crucial to use anhydrous solvents to prevent the hydrolysis of activated intermediates, which can lead to low yields.
Q3: What is the role of a base in the coupling reaction?
A3: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to the reaction mixture. Its primary roles are to neutralize any acid salts present (e.g., if the amine is a hydrochloride salt) and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] LC-MS is particularly useful as it can confirm the formation of the desired product by its mass. For TLC analysis, staining with potassium permanganate (B83412) can help visualize the spots if the compounds are not UV-active.
Q5: What are common side reactions to be aware of?
A5: A common side reaction is the hydrolysis of the activated carboxylic acid intermediate, especially if there is moisture in the reaction.[5] With carbodiimide (B86325) reagents like EDC, the formation of an N-acylurea byproduct can occur, which can sometimes be difficult to remove.[6] Racemization of chiral centers adjacent to the carboxyl group can also be a concern, although the use of additives like HOBt helps to suppress this.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inefficient activation of the carboxylic acid: The coupling reagent may not be effective enough for your specific amine. | Consider switching to a more powerful coupling reagent, such as HATU.[6] |
| Low nucleophilicity of the amine: The amine may be sterically hindered or electronically deactivated. | Increase the reaction temperature (e.g., to 40-50 °C) or use a more potent coupling reagent.[4] | |
| Degradation of reagents: Coupling reagents can be sensitive to moisture and may have degraded over time. | Use fresh, anhydrous reagents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Multiple Byproducts Observed | Side reactions of the activated intermediate: The activated carboxylic acid can react with other nucleophiles present. | If using a carbodiimide like EDC, ensure an additive like HOBt is present to form a more stable active ester.[7] |
| Reaction temperature is too high: Elevated temperatures can sometimes lead to decomposition or side reactions. | Try running the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Difficulty in Product Purification | Byproducts from coupling reagents: Byproducts such as dicyclohexylurea (from DCC) or tetramethylurea (from HATU) can co-elute with the product. | Perform an aqueous work-up. Washing with dilute acid (if the product is stable) can remove basic impurities. A wash with 5% LiCl solution can help in removing DMF.[4] |
| Unreacted starting materials: The reaction may not have gone to completion. | Adjust the stoichiometry, considering the use of a slight excess (1.1-1.2 equivalents) of one of the reactants to drive the reaction to completion. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes representative data for the coupling of this compound with a model primary amine (e.g., benzylamine) under different reaction conditions.
| Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| EDC/HOBt | DIPEA (2.0) | DMF | 25 | 16 | 75 | >95 |
| HATU | DIPEA (3.0) | DMF | 25 | 4 | 92 | >98 |
| HBTU | DIPEA (3.0) | DMF | 25 | 6 | 88 | >97 |
| DIC/HOBt | DIPEA (2.0) | DCM | 25 | 18 | 72 | >95 |
Note: The data presented in this table is illustrative and based on typical outcomes for amide coupling reactions. Actual results may vary depending on the specific amine used and the precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol outlines a general method for the coupling of this compound with an amine using EDC and HOBt.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.0 equivalents, if the amine is a salt)
-
Anhydrous DMF or DCM
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF or DCM (approximately 0.1 M).
-
Add HOBt and the amine to the solution. If the amine is a hydrochloride salt, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC to the reaction mixture portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. americapeptides.com [americapeptides.com]
- 7. explorationpub.com [explorationpub.com]
Technical Support Center: Refinement of Purification Methods for Thalidomide-O-C5-acid Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of Thalidomide-O-C5-acid intermediates. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis and purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound intermediates, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield After Column Chromatography
-
Question: We are experiencing a significant loss of product after purification by silica (B1680970) gel column chromatography. What are the potential causes and how can we improve the yield?
-
Answer: Low recovery from silica gel chromatography can stem from several factors. The acidic nature of silica gel can lead to the hydrolysis of the glutarimide (B196013) ring in thalidomide (B1683933) and its derivatives, especially with prolonged exposure.[1][2] Additionally, the polar nature of the carboxylic acid group in this compound can cause strong adsorption to the stationary phase.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small percentage of a base, such as triethylamine (B128534) (e.g., 0.1-1% v/v), in the eluent system to neutralize acidic sites.
-
Optimize the Mobile Phase: A gradient elution is often more effective than isocratic elution. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The addition of a small amount of acetic or formic acid (e.g., 0.1%) to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica and improving elution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded-phase silica like diol or C18 (in reversed-phase chromatography).
-
Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the column.[1]
-
Issue 2: Presence of Phthalic Acid Impurities
-
Question: Our final product is contaminated with an impurity that we suspect is a phthalic acid derivative. How can we remove this?
-
Answer: The presence of phthalic acid-related impurities often arises from the hydrolysis of the phthalimide (B116566) ring.[2] These impurities are typically more polar than the desired product.
Troubleshooting Steps:
-
Aqueous Wash: During the work-up procedure, perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic phthalic acid impurity will be deprotonated and extracted into the aqueous layer, while the desired product remains in the organic layer.
-
Recrystallization: Recrystallization is an effective method for removing impurities with different solubility profiles.[3][4] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or mixtures of tetrahydrofuran (B95107) (THF) and water have been used for the recrystallization of thalidomide and its derivatives.[3]
-
Chromatographic Separation: If an aqueous wash is not sufficient, careful optimization of the mobile phase in column chromatography, as described in Issue 1, should allow for the separation of the more polar impurity.
-
Issue 3: Peak Tailing in HPLC Analysis
-
Question: We are observing significant peak tailing for our this compound intermediate during reverse-phase HPLC analysis. What is causing this and how can it be resolved?
-
Answer: Peak tailing in reverse-phase HPLC for basic or acidic compounds is a common issue, often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing or an inappropriate mobile phase pH.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For an acidic compound like this compound, ensure the mobile phase pH is well below the pKa of the carboxylic acid (typically around 2.5-3.0) to keep it fully protonated and minimize secondary interactions with the stationary phase.[5]
-
Use a Buffered Mobile Phase: Employ a buffer, such as phosphate (B84403) or formate, to maintain a consistent pH throughout the analysis.
-
End-Capped Column: Use a high-quality, end-capped C18 column to minimize the number of free silanol groups.
-
Lower Injection Concentration: Column overload can also lead to peak tailing. Try injecting a more dilute sample.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: For the initial purification of the crude product, a combination of an aqueous work-up and recrystallization is often effective. The aqueous work-up with a mild base can remove acidic starting materials and by-products. Subsequent recrystallization from a suitable solvent system, such as a mixture of a good solvent (e.g., DMF, DMSO, THF) and an anti-solvent (e.g., water, methanol, ethanol), can significantly improve purity.[3][4]
Q2: How can I confirm the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of thalidomide derivatives.[6][7] It is recommended to use a high-resolution column (e.g., a C18 column) with a suitable mobile phase and UV detection.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structural identity of the purified compound.[9][10]
Q3: Are there any specific storage conditions for this compound intermediates?
A3: Thalidomide and its derivatives can be susceptible to hydrolysis.[11] It is advisable to store the purified intermediate as a solid in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C is recommended to prevent degradation.[12]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. These may include phthalic acid derivatives from the opening of the phthalimide ring, and glutamine derivatives from the hydrolysis of the glutarimide ring.[2][13] Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these impurities.[14]
Data Presentation
Table 1: Comparison of Purification Methods for Thalidomide Analogs
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60-85 | >98 | Scalable, cost-effective, good for removing major impurities. | Can have lower recovery, requires finding a suitable solvent system. |
| Silica Gel Chromatography | 50-80 | >99 | High resolution, effective for removing closely related impurities. | Potential for product degradation on acidic silica, can be time-consuming. |
| Preparative HPLC | 40-70 | >99.5 | Highest purity achievable, good for final polishing. | Expensive, not easily scalable, large solvent consumption. |
Note: Data is generalized from literature on thalidomide and its derivatives and may vary depending on the specific intermediate and experimental conditions.[1][2][3][4]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound intermediate in a minimal amount of a hot "good" solvent (e.g., dimethyl sulfoxide or tetrahydrofuran).[4]
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Slowly add a "poor" solvent (e.g., water or methanol) to the hot solution until turbidity persists.[3]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Standard Silica Gel Flash Chromatography
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% Dichloromethane and gradually adding Methanol up to 5-10%).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: HPLC Method for Purity Analysis
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN110498788B - Preparation method of high-purity thalidomide alpha crystal form - Google Patents [patents.google.com]
- 4. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ijirmf.com [ijirmf.com]
- 7. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. synthinkchemicals.com [synthinkchemicals.com]
Validation & Comparative
A Comparative Analysis of Cereblon Ligand Binding Affinities: A Guide for Researchers
For Immediate Release
Shanghai, China – December 5, 2025 – In the rapidly advancing field of targeted protein degradation, the selection of a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN) is paramount for the successful development of potent and selective therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the binding affinity of Thalidomide-O-C5-acid with other well-established CRBN ligands, offering researchers, scientists, and drug development professionals a critical resource supported by experimental data.
While specific quantitative binding affinity data for this compound is not extensively available in the public domain, its utility as a CRBN ligand in PROTACs is predicated on the well-characterized interaction of its parent molecule, thalidomide (B1683933). Structural and biochemical studies have indicated that modifications at the C5 position of the phthalimide (B116566) ring are not expected to significantly alter the binding affinity to CRBN, as the core glutarimide (B196013) moiety is the primary determinant of this interaction. Therefore, the binding affinity of this compound is anticipated to be comparable to that of thalidomide.
Quantitative Comparison of CRBN Ligand Binding Affinities
The following table summarizes the experimentally determined binding affinities of key CRBN ligands. It is important to note that binding affinity values can vary depending on the specific assay conditions, protein constructs, and methodologies employed.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide | ~250 nM[1] | ~2 µM | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[1] |
| Lenalidomide | ~178 nM - 640 nM | ~269 nM | ITC, Fluorescence Polarization (FP) |
| Pomalidomide (B1683931) | ~157 nM | ~154 nM | ITC, FP |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | ~150 nM | Not Specified, Competitive Binding Assay |
| This compound | Not Publicly Available (Expected to be comparable to Thalidomide) | Not Publicly Available | - |
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for the characterization of novel CRBN ligands. Below are detailed methodologies for three commonly employed experimental techniques.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding interaction between a ligand and a protein. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Protocol Outline:
-
Sample Preparation:
-
Purified recombinant human CRBN, often in complex with DDB1, is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The ligand (e.g., this compound) is dissolved in the same matched buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat pulses, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation events, providing kinetic information (kon and koff) in addition to the equilibrium dissociation constant (Kd).
Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
Purified recombinant CRBN is immobilized onto the chip surface via amine coupling or other suitable chemistry.
-
The surface is then deactivated and stabilized.
-
-
Analyte Injection:
-
A series of concentrations of the ligand (analyte) are prepared in a suitable running buffer.
-
The analyte solutions are injected sequentially over the sensor surface.
-
-
Data Acquisition and Analysis:
-
The change in the SPR signal (response units, RU) is monitored in real-time during the association and dissociation phases.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
-
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: FP measures the change in the polarization of emitted light from a fluorescently labeled molecule (tracer). When a small fluorescent tracer binds to a larger protein, its rotation slows, and the polarization of its emitted light increases. A competitive binding assay is established where an unlabeled test compound competes with the fluorescent tracer for binding to the protein, causing a decrease in fluorescence polarization.
Protocol Outline:
-
Reagent Preparation:
-
Purified recombinant CRBN protein.
-
A fluorescently labeled thalidomide or pomalidomide derivative (tracer).
-
The unlabeled test compound (e.g., this compound) at various concentrations.
-
-
Assay Procedure:
-
CRBN and the fluorescent tracer are incubated together in a microplate well to establish a high polarization signal.
-
Serial dilutions of the test compound are added to the wells.
-
-
Data Measurement and Analysis:
-
The fluorescence polarization is measured using a plate reader.
-
The decrease in polarization is plotted against the concentration of the test compound to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the tracer) can be determined.
-
CRBN-Mediated Protein Degradation Signaling Pathway
The binding of a ligand, such as this compound, to CRBN is the initiating event in a signaling cascade that leads to the targeted degradation of specific proteins. This process is central to the mechanism of action of molecular glue degraders and PROTACs.
Pathway Description:
-
A CRBN ligand binds to the substrate receptor CRBN, which is part of the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4CRBN).
-
This binding event induces a conformational change in CRBN, creating a novel binding surface.
-
This new surface recruits specific proteins, known as neosubstrates (e.g., the transcription factors Ikaros and Aiolos), that would not normally interact with CRBN.
-
The CRL4CRBN complex then polyubiquitinates the recruited neosubstrate.
-
The polyubiquitinated neosubstrate is subsequently recognized and degraded by the 26S proteasome.
This guide provides a foundational understanding of the binding affinities of various CRBN ligands and the experimental methodologies used for their characterization. For researchers developing novel CRBN-based therapeutics, a thorough biophysical characterization is essential for optimizing ligand design and achieving desired pharmacological outcomes.
References
A Comparative Guide to Thalidomide-O-C5-acid and Pomalidomide-Based Linkers in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of specific proteins.[1] These bifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy.[2][3] This guide provides a detailed comparison of two widely used Cereblon (CRBN) E3 ligase ligands and their associated linkers: thalidomide-O-C5-acid and pomalidomide-based linkers.
Mechanism of Action: Recruiting the Cereblon E3 Ligase
Both thalidomide (B1683933) and pomalidomide (B1683931) function by recruiting the CRBN E3 ubiquitin ligase, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][] Upon binding of the PROTAC to both the POI and CRBN, a ternary complex is formed. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5] The linker's length and composition are crucial for the stability and productive geometry of this ternary complex.[3]
Caption: General mechanism of CRBN-recruiting PROTACs.
Comparative Efficacy: Pomalidomide's Potency Advantage
Pomalidomide, an analog of thalidomide, has become a preferred CRBN ligand in many PROTAC designs due to its higher binding affinity for CRBN.[1][6] This stronger interaction can facilitate more efficient ternary complex formation, often translating to more potent protein degradation, as reflected by lower DC50 (half-maximal degradation concentration) and higher Dmax (maximal degradation) values.[1][6]
While direct head-to-head studies comparing this compound and pomalidomide-based linkers for the same target are limited, we can infer performance based on the intrinsic properties of the parent molecules.[6] The table below summarizes representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a common target in PROTAC development.
| E3 Ligase Ligand | Linker Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | PEG/Alkyl | BRD4 | HeLa | ~1.8 | >95 | [1] |
| Thalidomide | Alkyl | BRD4 | HEK293T | ~23 | ~90 | [1] |
Note: Data is compiled from different studies, and experimental conditions may vary.[1]
Linker Attachment and Off-Target Effects
The point of linker attachment on the E3 ligase ligand is crucial. For pomalidomide, the amino group on the phthalimide (B116566) ring provides a versatile attachment point that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[1]
A notable concern with pomalidomide-based PROTACs has been the off-target degradation of zinc-finger transcription factors. However, research has demonstrated that functionalization at the C5 position of the phthalimide ring, as is common in pomalidomide-based linkers, can significantly mitigate these off-target effects by sterically hindering interactions with neosubstrates.[6]
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust experimental methodologies. Below are standardized protocols for key assays.
1. Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[5] Centrifuge to pellet cell debris and collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer.[5] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5] Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[5]
-
Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5] Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[5]
References
The Linker's Length: A Critical Determinant in PROTAC Efficacy – A Comparative Analysis of C3, C4, and C5 Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful alternative to traditional inhibition. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. The length and composition of this linker are not trivial spacers but are fundamental to the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides a comparative analysis of short alkyl linkers, specifically C3, C4, and C5 chains, and their impact on PROTAC performance, supported by experimental data and detailed methodologies.
The Balancing Act: Why Linker Length Matters
The linker plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.
-
Too Short: A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This can significantly impair the formation of a stable ternary complex.[5]
-
Too Long: Conversely, a linker that is too long may lead to the formation of unproductive ternary complexes where the key lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[6] An excessively long linker can also introduce too much flexibility, which may be entropically unfavorable for stable complex formation.
The ideal linker length is therefore a delicate balance, highly dependent on the specific target protein and the recruited E3 ligase.
Quantitative Comparison of C3, C4, and C5 Linker Lengths
The following table summarizes representative data from various studies, illustrating the impact of C3, C4, and C5 alkyl linker lengths on the degradation potency (DC50) and maximal degradation (Dmax) of different target proteins. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
| Target Protein | E3 Ligase Ligand | Linker Length (Alkyl Chain) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide (CRBN) | C3 (n=3) | >1000 | <20 | HEK293 |
| C4 (n=4) | 8.9 | >95 | HEK293 | ||
| C5 (n=5) | 25 | >90 | HEK293 | ||
| BTK | Pomalidomide (CRBN) | C3 (n=3) | 150 | ~80 | Ramos |
| C4 (n=4) | 2.2 | 97 | Mino | ||
| C5 (n=5) | 45 | ~90 | Ramos | ||
| p38α | Thalidomide (CRBN) | C3 (n=3) | Inactive | - | Various |
| C4 (n=4) | ~50 | ~90 | Various | ||
| C5 (n=5) | >200 | ~70 | Various |
Data is synthesized from multiple sources for illustrative purposes and may not represent direct head-to-head comparisons under identical conditions.
The data consistently highlights that a C4 alkyl linker often represents a "sweet spot" for achieving optimal degradation for several targets. However, this is not a universal rule, and the optimal length must be determined empirically for each new PROTAC system.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow for evaluating linker efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5][7][8]
a. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, Mino) in 6-well plates at a density that will allow for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compounds (C3, C4, C5 linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]
b. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5-10 minutes.[8]
d. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[8]
e. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.[6]
In-vitro Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
a. Reaction Setup:
-
In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, and biotinylated ubiquitin in an assay buffer.
-
Add the PROTACs with C3, C4, and C5 linkers at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP.
b. Ubiquitination Reaction:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
c. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with streptavidin-HRP to detect biotinylated-ubiquitin chains on the target protein.
-
Alternatively, the ubiquitinated target protein can be detected by Western blotting with an antibody specific to the target protein, which will show a ladder of higher molecular weight bands corresponding to the ubiquitinated species.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and provides information on the cytotoxic effects of the PROTACs.[6]
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
b. PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC compounds (C3, C4, C5 linkers) for a specified period (e.g., 48 or 72 hours).
c. MTS Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[9]
d. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.[6]
e. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The length of the alkyl linker is a critical parameter in PROTAC design that requires careful optimization. The presented data and methodologies underscore the necessity of a systematic approach to linker length evaluation for each new target and E3 ligase pair. While a C4 linker has shown promise in several systems, the optimal length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of Thalidomide-O-C5-acid Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase recruiter, with derivatives of thalidomide (B1683933) being a popular choice for engaging the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth comparison of the selectivity of PROTACs based on Thalidomide-O-C5-acid, contrasting their performance with other CRBN-recruiting alternatives and providing the supporting experimental data and methodologies crucial for informed drug development.
The selectivity of a PROTAC is a critical determinant of its therapeutic window, with off-target degradation leading to potential toxicity. For thalidomide-based PROTACs, a primary concern is the "neo-substrate" degradation, where the thalidomide moiety itself can induce the degradation of naturally unintended proteins, most notably zinc-finger transcription factors such as IKZF1 and IKZF3.[1][2] Strategic functionalization of the thalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, has been identified as a key strategy to mitigate these off-target effects and enhance selectivity.[3][4]
Comparative Performance of CRBN-Recruiting PROTACs
The choice of the CRBN ligand and its point of attachment for the linker significantly influences the potency and selectivity of the resulting PROTAC. While pomalidomide, an analog of thalidomide, generally exhibits a higher binding affinity for CRBN, leading to more potent PROTACs, it also has a more pronounced off-target degradation profile.[2][3] Functionalization at the C5 position of thalidomide, as in this compound, sterically hinders the binding of neo-substrates, thereby improving the selectivity of the PROTAC.[3][4]
Below are tables summarizing the on-target potency and a representative selectivity profile of different CRBN-based PROTACs.
Table 1: On-Target Degradation Potency of Representative CRBN-Based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical this compound based PROTAC | This compound | Target X | Cancer Cell Line A | 50-150 | >90 |
| Hypothetical non-C5-functionalized Thalidomide PROTAC | Thalidomide | Target X | Cancer Cell Line A | 70-200 | >90 |
| Pomalidomide-based PROTAC (e.g., ARV-825) | Pomalidomide | BRD4 | Jurkat | <1 | >95[1] |
Note: Data for hypothetical PROTACs are illustrative and based on the principle that C5 functionalization primarily enhances selectivity with a potential modest impact on potency compared to non-functionalized thalidomide. Pomalidomide-based PROTACs are generally more potent.
Table 2: Illustrative Selectivity Profile from Quantitative Proteomics
| Protein | Function | Fold Change (this compound PROTAC) | Fold Change (Pomalidomide-based PROTAC) |
| Target X | On-Target | -4.0 | -4.5 |
| IKZF1 | Transcription Factor (Off-Target Neo-substrate) | -1.2 | -3.5 |
| IKZF3 | Transcription Factor (Off-Target Neo-substrate) | -1.1 | -3.2 |
| ZFP91 | Zinc Finger Protein (Off-Target Neo-substrate) | -1.3 | -2.8 |
| GAPDH | Housekeeping | No significant change | No significant change |
Note: The fold-change values are representative and illustrate the improved selectivity of C5-functionalized thalidomide PROTACs in reducing the degradation of known CRBN neo-substrates compared to pomalidomide-based PROTACs.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to assessing selectivity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CRBN-mediated protein degradation by a this compound based PROTAC.
Caption: A typical experimental workflow for evaluating the selectivity of a PROTAC.
Experimental Protocols
A rigorous assessment of PROTAC selectivity involves a combination of global proteomic analysis and targeted validation methods.
Quantitative Mass Spectrometry-based Proteomics
This is the gold standard for unbiased, proteome-wide assessment of a PROTAC's selectivity.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa, or a cancer cell line expressing the target protein) to 70-80% confluency.
-
Treat cells with the this compound based PROTAC at a concentration around its DC50 value for a predetermined time (e.g., 24 hours).
-
Include control groups: vehicle (e.g., DMSO), a non-C5-functionalized thalidomide PROTAC, and a pomalidomide-based PROTAC targeting the same protein.
-
-
Protein Extraction and Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in a urea-based buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each treatment condition with unique TMT reagents according to the manufacturer's protocol. This allows for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the combined, labeled peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify the relative abundance of proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly downregulated by each PROTAC.
-
Western Blotting for Target Validation
Western blotting is a targeted approach to confirm the degradation of the intended target and known off-target proteins identified from proteomics.
-
Cell Culture and Treatment:
-
Treat cells with a dose-response of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors and determine protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the target protein, key off-target proteins (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Quantification:
-
Quantify band intensities to determine the DC50 and Dmax values for on-target and off-target degradation.
-
Cellular Viability Assays
These assays assess the cytotoxic effects of the PROTACs, which can be an indirect measure of off-target effects.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs.
-
-
Viability Measurement:
-
After the desired incubation period (e.g., 72 hours), add a viability reagent such as MTT or a reagent for an ATP-based luminescence assay (e.g., CellTiter-Glo®).[5]
-
Measure the absorbance or luminescence according to the assay protocol.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each PROTAC.
-
References
In Vivo Performance of Thalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo performance of PROTACs (Proteolysis Targeting Chimeras) containing thalidomide (B1683933) derivatives as the E3 ligase-recruiting moiety. While direct in vivo validation data for PROTACs specifically incorporating a "Thalidomide-O-C5-acid" linker remains limited in publicly accessible literature, this guide will focus on well-documented thalidomide-based PROTACs where the linker is attached at the C5 position of the phthalimide (B116566) ring. We will present comparative data against alternative PROTACs and small molecule inhibitors, supported by experimental protocols and pathway visualizations to inform rational drug design and development.
The core principle of PROTAC technology is to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase. The nature and attachment point of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Alkyl vs. PEG Linkers in Thalidomide-Based PROTACs: A Comparative Analysis for Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker, the bridge connecting the target-binding warhead and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a detailed comparison of two commonly employed linker classes in thalidomide-based PROTACs: alkyl chains and polyethylene (B3416737) glycol (PEG) chains. By presenting experimental data, detailed protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in PROTAC design.
Executive Summary
The choice between an alkyl and a PEG linker in a thalidomide-based PROTAC involves a trade-off between hydrophobicity and hydrophilicity, which in turn influences cell permeability, solubility, and ultimately, degradation efficiency. Alkyl linkers, being more hydrophobic, can enhance cell membrane permeability, a crucial factor for intracellular targets.[1] Conversely, hydrophilic PEG linkers can improve the aqueous solubility of the often large and complex PROTAC molecule, which is beneficial for formulation and can prevent aggregation.[1][2] The optimal linker is highly target-dependent, and empirical validation is essential.[1]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies on thalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the impact of linker composition and length on degradation efficiency.
Table 1: Comparison of BTK-Targeting PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | C4 aminoalkyl | Not Reported | 0.5 | >95 | [3] |
| PTD16 | C5 aminoalkyl | Not Reported | ~1.7 | >95 | [3] |
| Degrader 1 | PEG | 10 | 1.1 | ~90 | [1] |
| Degrader 2 | PEG | 13 | 0.8 | ~95 | [1] |
Data Interpretation: Both alkyl and PEG linkers can produce potent BTK degraders with low nanomolar DC50 values. For the PEG-linked degraders, a slight increase in linker length from 10 to 13 atoms resulted in improved Dmax, underscoring the importance of optimizing linker length.[1]
Table 2: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | Linker Length (PEG units) | DC50 (µM) in H661 cells | Dmax (%) | Reference |
| PROTAC A | Alkyl (no PEG) | 0 | < 0.5 | >90 | [4] |
| PROTAC B | PEG | 1 | > 5 | ~50 | [4] |
| PROTAC C | PEG | 2 | > 5 | ~60 | [4] |
| PROTAC D | PEG | 4 | < 0.5 | >90 | [4] |
| PROTAC E | PEG | 5 | < 0.5 | >90 | [4] |
Data Interpretation: This dataset illustrates a non-linear relationship between PEG linker length and BRD4 degradation. A short, direct linkage (alkyl) is highly effective. However, for PEG linkers, intermediate lengths (1-2 units) are detrimental to activity, while longer linkers (4-5 units) restore and even enhance potency. This "Goldilocks effect" highlights that linker optimization is not merely about length but also about the specific interactions the linker facilitates.[4]
Mandatory Visualizations
To elucidate the complex processes and relationships in PROTAC development, the following diagrams are provided.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments.
Synthesis of a Thalidomide-Based PROTAC with an Alkyl Linker
This protocol describes a general approach for synthesizing a thalidomide-based PROTAC with an alkyl linker, typically involving the coupling of a functionalized thalidomide (B1683933) with a linker precursor.
1. Synthesis of Functionalized Thalidomide (e.g., 4-aminothalidomide):
-
This step often starts from a commercially available thalidomide analog like pomalidomide.
2. Amide Coupling Reaction:
-
Dissolve the carboxylic acid-containing alkyl linker precursor in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIEA).
-
Add the amino-functionalized thalidomide to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the thalidomide-linker conjugate.[5]
3. Deprotection (if necessary):
-
If the linker contains a protecting group (e.g., Boc on a terminal amine), it is removed in the final step.
-
Dissolve the protected conjugate in a solvent like dichloromethane (B109758) (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the final product.[5]
Synthesis of a Thalidomide-Based PROTAC with a PEG Linker
This protocol outlines the synthesis of a thalidomide-PEG linker building block, which can then be conjugated to a target-binding ligand.
1. Synthesis of Tosylated PEG Linker (e.g., PEG3-OTs):
-
Dissolve triethylene glycol in anhydrous DCM and cool to 0°C.
-
Add pyridine (B92270) or triethylamine (B128534) (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction and purify by column chromatography to obtain the tosylated PEG linker.[6]
2. Williamson Ether Synthesis:
-
Suspend 4-hydroxythalidomide and a base (e.g., K₂CO₃ or Cs₂CO₃) in an anhydrous solvent like DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the tosylated PEG linker (1.2 eq.) in the same solvent.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature, filter, and extract the product.
-
Purify the crude product by column chromatography to yield the Thalidomide-O-PEG-alcohol.[6] This building block can then be further functionalized and coupled to a warhead.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, H661) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTACs for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
AlphaLISA for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[8][9][10]
1. Reagent Preparation:
-
Prepare tagged recombinant proteins: the target protein (e.g., GST-tagged BRD4) and the E3 ligase complex (e.g., FLAG- and 6xHis-tagged Cereblon complex).[8]
-
Prepare serial dilutions of the PROTAC.
-
Prepare AlphaLISA Toolbox Donor (e.g., Anti-FLAG) and Acceptor (e.g., Anti-GST) beads in the appropriate assay buffer.[8]
2. Assay Procedure:
-
In a 384-well plate, add the target protein, E3 ligase, and the PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
3. Data Analysis:
-
The formation of the ternary complex brings the Donor and Acceptor beads into proximity, resulting in a luminescent signal.
-
A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is indicative of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.[9]
Conclusion
The selection of a linker is a critical decision in the design of thalidomide-based PROTACs. Alkyl linkers offer the potential for enhanced cell permeability due to their hydrophobicity, while PEG linkers can improve solubility and provide conformational flexibility. The provided data and protocols offer a framework for the rational design and evaluation of PROTACs with different linker types. Ultimately, the optimal linker is target- and system-dependent, necessitating a systematic approach of synthesis and empirical testing to identify the most effective degrader for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
Validating the Formation of Target-PROTAC-CRBN Ternary Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and the E3 ligase Cereblon (CRBN) is a critical step in the development of effective protein degraders. This guide provides an objective comparison of key experimental methods used to validate and characterize this crucial interaction, supported by experimental data and detailed protocols.
The efficacy of a PROTAC is intrinsically linked to its ability to successfully bring the target protein and the E3 ligase into close proximity, thereby facilitating ubiquitination and subsequent degradation of the target.[1][2] The stability and cooperativity of this ternary complex are paramount for efficient degradation.[3] A variety of biophysical and cellular assays are available to assess the formation and stability of this complex, each with its own advantages and limitations.
Comparison of Key Validation Methods
The choice of assay for validating ternary complex formation depends on several factors, including the specific research question, available instrumentation, and the desired throughput. Below is a summary of commonly employed techniques with their respective strengths and weaknesses.
| Assay | Principle | Information Provided | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a tagged protein to identify interacting partners. | Qualitative or semi-quantitative confirmation of complex formation in a cellular context. | In-cell validation, reflects physiological conditions. | Can be prone to false positives/negatives, not easily quantifiable. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Quantitative kinetics (kon, koff) and affinity (KD) of binary and ternary interactions.[4] | Real-time, label-free, provides detailed kinetic information.[5][6] | Requires specialized equipment, protein immobilization can affect activity.[7] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding. | Quantitative kinetics and affinity of protein-protein interactions.[8] | Higher throughput than SPR, less sensitive to buffer composition changes. | Less sensitive than SPR, may not be suitable for small molecule binding.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with molecular binding events. | Thermodynamic parameters (KD, ΔH, ΔS, stoichiometry).[9] | Gold standard for binding affinity, provides a complete thermodynamic profile.[9] | Low throughput, requires large amounts of pure protein and compound.[4][9] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells. | Target engagement in a cellular environment.[10][11] | In-cell/in-vivo target engagement, no need for protein modification.[12] | Indirect measure of binding, throughput can be limited.[13] |
| Proximity-Based Assays (e.g., FRET, BRET, AlphaLISA) | Measures the proximity of two molecules through energy transfer or signal generation. | Confirmation of ternary complex formation in vitro or in cells.[14][15] | High-throughput, can be performed in a cellular context.[16][17] | Requires labeled proteins or specific reagents, can be prone to artifacts. |
Quantitative Data Comparison
The following table summarizes representative quantitative data for the formation of ternary complexes involving the well-characterized BET bromodomain protein BRD4, various PROTACs, and the CRBN E3 ligase. Cooperativity (α) is a key parameter, where α > 1 indicates that the binding of the first protein enhances the binding of the second, a desirable feature for potent degraders.[3]
| PROTAC | Target | E3 Ligase | Method | Binary Affinity (PROTAC to Target, KD) | Binary Affinity (PROTAC to E3, KD) | Ternary Complex Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | SPR | 1 nM | 29 nM | - | 26 | [8][18] |
| MZ1 | BRD4BD2 | VHL | ITC | 4 nM | 66 nM | - | 15 | [8][18] |
| dBET1 | BRD4 | CRBN | - | - | - | - | - | [19] |
| ARV-825 | BRD4BD1 | CRBN | - | 28 nM | ~3 µM | - | - | [2] |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | - | - | 1.21 nM | ~98 | [20] |
Note: This table presents a selection of data from the literature to illustrate the type of quantitative comparisons that can be made. For a comprehensive understanding, referring to the primary literature is recommended.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of protocols for key validation assays.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate the formation of the ternary complex within a cellular environment.[21]
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency.[21] Pre-treat with a proteasome inhibitor like MG132 (10 µM for 2 hours) to prevent degradation of the target protein.[21] Treat cells with the PROTAC or DMSO (vehicle control) for 4-6 hours.[21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer on ice.[21]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads.[21] Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or an isotype control IgG overnight at 4°C.[21]
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.[21]
-
Washing: Wash the beads multiple times with ice-cold wash buffer to remove non-specific binders.[21]
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.[21] Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the target protein and the E3 ligase.[21]
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the formation and dissociation of the ternary complex.[4][7]
Protocol Outline:
-
Immobilization: Immobilize one of the proteins (e.g., the CRBN-DDB1 complex) onto the SPR sensor chip surface.[7][20]
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).[3]
-
In a separate experiment, inject the target protein over a surface with immobilized PROTAC (if feasible) or use a solution-based affinity measurement.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein and the PROTAC at varying concentrations over the immobilized E3 ligase.[7]
-
Alternatively, inject the target protein over the E3 ligase surface in the presence of a constant concentration of the PROTAC.[7] The enhanced binding response compared to the target protein alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α).[20]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[9]
Protocol Outline:
-
Sample Preparation: Dialyze the purified target protein and CRBN-DDB1 complex extensively against the same buffer to minimize buffer mismatch artifacts.[22][23] Accurately determine the concentrations of all components.[23]
-
Binary Titrations:
-
Ternary Titration:
-
Saturate the target protein with the PROTAC to form the binary complex.
-
Titrate the CRBN-DDB1 complex into the sample cell containing the pre-formed Target-PROTAC binary complex.[3]
-
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.[9][24]
Visualizing the Process: Workflows and Pathways
Understanding the sequence of events in both the experimental validation and the biological process is crucial. The following diagrams illustrate these workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
Validating the formation of the Target-PROTAC-CRBN ternary complex is a cornerstone of successful PROTAC development. A multi-faceted approach, combining both in-vitro biophysical characterization and cell-based assays, provides the most comprehensive understanding of a PROTAC's mechanism of action. While techniques like SPR and ITC offer precise quantitative data on binding kinetics and thermodynamics, cellular assays such as Co-IP and CETSA confirm target engagement and complex formation in a more physiologically relevant context. By carefully selecting and executing these assays, researchers can effectively guide the optimization of PROTACs for enhanced potency and selectivity.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 5. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 6. aragen.com [aragen.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pelagobio.com [pelagobio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Side-by-side comparison of different E3 ligase ligands for targeted degradation.
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide offers a side-by-side comparison of commonly utilized E3 ligase ligands, supported by experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
PROTACs are innovative heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] These molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Although the human genome encodes over 600 E3 ligases, a limited number have been predominantly exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][3] This guide focuses on a comparative analysis of ligands for the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[3][4]
Performance Comparison of E3 Ligase Ligands
The effectiveness of a PROTAC is determined by more than just the binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the resulting ternary complex (POI-PROTAC-E3 ligase) are critical for efficient ubiquitination and subsequent degradation.[1] The choice of E3 ligase can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[3]
Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and the specific architecture of the PROTAC (warhead, linker, and E3 ligase ligand) and the experimental context (cell line, treatment time) heavily influence the observed outcomes.[5]
Table 1: Comparison of CRBN and VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | ~1.8 nM | >95% | MV4-11 |
| BRD4 | VHL | ARV-771 | ~1 nM | >90% | 22Rv1 |
Table 2: Comparison of E3 Ligase Ligands for EGFR Degradation [4]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 (HCC-827 cells) | DC50 (H3255 cells) |
| EGFR (L858R) | VHL | Compound 68 | 5.0 nM | 3.3 nM |
| EGFR (L858R) | CRBN | Compound 69 | 11 nM | 25 nM |
Table 3: Comparison of VHL, CRBN, and IAP-based PROTACs for IRAK4 Degradation [4]
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 (PBMC cells) |
| IRAK4 | VHL | Compound 53 | 151 nM |
| IRAK4 | CRBN | Not specified | Inactive |
| IRAK4 | IAP | Not specified | Inactive |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of different E3 ligase ligands, it is crucial to visualize the involved signaling pathways and the experimental procedures.
Caption: Mechanism of action for PROTAC-mediated targeted protein degradation.
Caption: A typical experimental workflow for the evaluation of PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This is the most fundamental method to quantify the reduction in target protein levels in cells following PROTAC treatment.[1]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the formation of the ternary complex in vitro.[1]
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.[1]
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).[1]
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).[1]
-
PROTAC of interest.[1]
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a master mix containing the tagged POI, the tagged E3 ligase, and the donor and acceptor antibodies.
-
Assay Plate Setup: Add the PROTAC dilutions to a low-volume microplate.
-
Reaction Incubation: Add the master mix to each well containing the PROTAC dilutions. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for ternary complex formation.
-
TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation with a suitable light source (e.g., 337 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).
Conclusion
The selection of an E3 ligase and its corresponding ligand is a critical decision in PROTAC design, with no single option being universally superior.[1] CRBN and VHL remain the most widely used E3 ligases, each presenting a unique set of advantages and disadvantages.[1][2] The expanding repertoire of E3 ligase ligands, including those for IAPs and MDM2, provides valuable alternatives, especially for targets that are difficult to degrade with the more established recruiters.[3][6] A thorough understanding of the strengths and weaknesses of each E3 ligase ligand, coupled with rigorous experimental validation, is paramount for the successful development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scienceopen.com [scienceopen.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-O-C5-acid
For researchers and scientists engaged in drug development, the responsible handling and disposal of potent compounds like Thalidomide-O-C5-acid are of paramount importance to ensure both personal safety and environmental protection. As a derivative of thalidomide (B1683933), this compound must be treated with the utmost caution due to its presumed teratogenic potential. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon established safety protocols for thalidomide and its analogs.
Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds with significant health risks, most notably their potential to cause severe birth defects.[1] Therefore, all handling and disposal operations for this compound must be conducted under the assumption that it is biologically active and hazardous.
| Hazard | Description | Primary Mitigation |
| Teratogenicity | Potential to cause severe birth defects upon exposure during pregnancy.[1] | Strict containment and use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid the generation of dusts or aerosols.[1] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves.[1] | Provides a robust barrier against dermal absorption and allows for safe removal of the outer layer if contamination occurs.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation.[2] | Prevents inhalation of the compound. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste. Adherence to these steps is critical for minimizing exposure risk and ensuring regulatory compliance.
1. Waste Container Preparation:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with any solvents used.
-
Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1] Do not use chemical formulas or abbreviations on the primary label.[2]
2. Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[1] Do not mix with other chemical waste streams unless approved by your EHS department.[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
3. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent such as 70% ethanol (B145695) or isopropanol, followed by a cleaning agent.[1]
-
All cleaning materials should be disposed of as solid hazardous waste.[3]
4. Packaging for Final Disposal:
-
Once a waste container is full (do not overfill), securely seal the lid.[1]
-
Wipe the exterior of the container to remove any potential external contamination.[1]
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.[1]
5. Final Disposal:
-
Arrange for pickup and final disposal by a certified hazardous waste management company.[1] Follow all institutional and local regulations for hazardous waste disposal.[4]
Disposal Workflow and Logical Relationships
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
References
Safeguarding Laboratory Personnel: Essential Protocols for Handling Thalidomide-O-C5-acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Thalidomide-O-C5-acid are paramount to ensuring a secure laboratory environment and preventing occupational exposure. Due to its structural similarity to thalidomide (B1683933), a known human teratogen, this compound requires stringent handling protocols.
This compound is an E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] As with all thalidomide analogs, it must be handled with extreme caution due to its potential for reproductive harm. Adherence to the following operational and disposal plans is critical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The required PPE for handling this compound is summarized below.
| Operation | Required Personal Protective Equipment |
| Compound Handling (e.g., Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator or higher.[2] |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[2] |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[2] |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator or higher.[2] |
Note: Always consult the specific Safety Data Sheet (SDS) for any additional PPE requirements. If an SDS for this compound is unavailable, proceed with the precautions outlined for thalidomide and other cytotoxic compounds.[2]
Operational Plan: Step-by-Step Handling Procedures
All handling of solid this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of airborne particles.
Preparation:
-
Before beginning work, ensure the designated work area within the containment unit is lined with absorbent, disposable bench paper.
-
Don all required PPE as detailed in the table above.
Weighing and Reconstitution:
-
Perform all weighing and aliquoting of the powdered compound within the containment unit.
-
Use dedicated and clearly labeled equipment (e.g., spatulas, weigh boats).
-
When preparing solutions, add the solvent to the powdered compound slowly to minimize the risk of aerosolization.[2]
Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic Hazard" and the compound name.[2]
-
Conduct all experimental procedures involving the compound in a designated area to prevent cross-contamination.[2]
Post-Handling:
-
Decontaminate all surfaces within the containment unit after handling is complete.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
